Technical Documentation Center

AM-8191 HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: AM-8191 HCl
  • CAS: 1417548-17-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: AM-8191 HCl Mechanism of Action

Class: Novel Bacterial Topoisomerase Inhibitor (NBTI)[1][2] Part 1: Executive Summary & Pharmacological Profile AM-8191 HCl is a potent, synthetic small molecule belonging to the Novel Bacterial Topoisomerase Inhibitor (...

Author: BenchChem Technical Support Team. Date: February 2026

Class: Novel Bacterial Topoisomerase Inhibitor (NBTI)[1][2]

Part 1: Executive Summary & Pharmacological Profile

AM-8191 HCl is a potent, synthetic small molecule belonging to the Novel Bacterial Topoisomerase Inhibitor (NBTI) class. Unlike traditional fluoroquinolones (FQs) that target the same enzymes, AM-8191 utilizes a distinct binding mode, rendering it effective against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.

Developed primarily by Merck Research Laboratories (Singh et al.), AM-8191 represents a critical evolution in antibacterial scaffold design, featuring a 1,5-naphthyridine left-hand side (LHS) linked via an oxabicyclooctane moiety to a pyridoxazinone right-hand side (RHS). This structural innovation allows it to bypass the classic resistance mechanisms (e.g., gyrA Ser83/Asp87 mutations) that render quinolones ineffective.

Key Pharmacological Characteristics
FeatureDescription
Primary Targets DNA Gyrase (GyrA/GyrB subunits) and Topoisomerase IV (ParC/ParE subunits).
Binding Site NBTI Pocket : A distinct region at the dimer interface of the enzyme-DNA complex, separate from the Quinolone-Resistance Determining Region (QRDR).
Mechanism Type Single-Strand Cleavage Stabilization : Stabilizes the pre-cleaved or singly-cleaved DNA-enzyme complex, inhibiting religation and causing double-strand breaks (DSBs).
Resistance Profile No Cross-Resistance with fluoroquinolones (ciprofloxacin, levofloxacin).
Chemical Structure Oxabicyclooctane-linked 1,5-naphthyridinyl derivative (HCl salt for solubility).

Part 2: Molecular Mechanism of Action

The "NBTI Pocket" Binding Mode

The efficacy of AM-8191 stems from its ability to exploit a binding pocket that is structurally distinct from the site targeted by fluoroquinolones.

  • Enzyme-DNA Complex Trapping: Bacterial DNA Gyrase and Topoisomerase IV are essential for relaxing DNA supercoils and decatenating daughter chromosomes, respectively. They function by creating transient double-strand breaks (DSBs) in the DNA, passing a second DNA segment through the break, and religating the strand.

    • Fluoroquinolones bind via a water-metal ion bridge to the Serine/Acidic residues in the QRDR, stabilizing the cleaved complex.

    • AM-8191 (NBTI) binds to the central axis of the DNA-enzyme complex. The oxabicyclooctane linker acts as a structural bridge, positioning the naphthyridine and pyridoxazinone moieties to interact with both the enzyme subunits (GyrA/ParC) and the DNA backbone.

  • Inhibition of Religation: AM-8191 intercalates between the base pairs at the cleavage site or binds adjacent to it, effectively "locking" the enzyme in a state where the DNA is nicked or cleaved. This prevents the religation step. The accumulation of these stalled complexes creates a physical roadblock for the replication fork (DNA polymerase), leading to:

    • Replication Fork Arrest: The replication machinery collides with the frozen AM-8191-Gyrase-DNA complex.

    • Double-Strand Break Formation: The collision converts the transient cleavage into a permanent, lethal double-strand break.

    • Cell Death: The accumulation of DSBs triggers the SOS response and ultimately bacterial cell death.

Structural Basis of Evasion (Overcoming Resistance)

Fluoroquinolone resistance typically arises from point mutations in the GyrA (e.g., S83L, D87N) or ParC subunits that disrupt the water-metal ion bridge required for FQ binding.

  • AM-8191 Independence: AM-8191 does not rely on the water-metal ion bridge or the specific Ser/Asp residues mutated in FQ-resistant strains. Its binding is driven by hydrophobic interactions and specific hydrogen bonds within the NBTI pocket, allowing it to retain nanomolar potency against strains with established QRDR mutations.

Part 3: Visualization of Signaling & Mechanism

Diagram 1: NBTI vs. Fluoroquinolone Binding Mechanism

This diagram contrasts the binding site of AM-8191 against traditional quinolones, highlighting the lack of cross-resistance.

NBTI_Mechanism cluster_Binding Binding Modes DNA_Rep Bacterial DNA Replication Gyrase DNA Gyrase / Topo IV (Relaxes Supercoils) DNA_Rep->Gyrase Recruits FQ_Bind Fluoroquinolone Binding (Requires Mg2+ Bridge) Targets QRDR (Ser83/Asp87) Gyrase->FQ_Bind Targeted by FQs NBTI_Bind AM-8191 (NBTI) Binding (Central Axis / Linker Region) Independent of QRDR Mutations Gyrase->NBTI_Bind Targeted by AM-8191 Complex_Stab Stabilization of Cleavable Complex FQ_Bind->Complex_Stab NBTI_Bind->Complex_Stab Distinct Mechanism Fork_Arrest Replication Fork Arrest Complex_Stab->Fork_Arrest DSB Irreversible Double-Strand Breaks Fork_Arrest->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Mutation GyrA Mutation (S83L) Mutation->FQ_Bind Blocks Binding Mutation->NBTI_Bind No Effect

Caption: AM-8191 binds to the NBTI pocket, bypassing QRDR mutations that block fluoroquinolones, leading to replication arrest.

Part 4: Experimental Protocols

To validate the mechanism of AM-8191, researchers must employ assays that distinguish between general toxicity and specific topoisomerase inhibition.

Protocol A: DNA Supercoiling Inhibition Assay (Gyrase Specificity)

Objective: Quantify the


 of AM-8191 against DNA Gyrase activity.
  • Reagents:

    • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

    • Recombinant E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

      
      , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
      
    • AM-8191 HCl (dissolved in DMSO, serial dilutions).

  • Workflow:

    • Mix: Combine Assay Buffer, Relaxed DNA, and AM-8191 (variable concentrations) in a 20 µL volume.

    • Initiate: Add 1 unit of DNA Gyrase.

    • Incubate: 37°C for 60 minutes.

    • Terminate: Add 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

    • Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 50V for 3 hours.

    • Staining: Ethidium bromide (0.5 µg/mL).

  • Readout:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibition: Presence of relaxed DNA bands at high AM-8191 concentrations.

    • Cleavage Complex (Optional): To detect cleavage complexes, treat with Proteinase K before electrophoresis; linear DNA bands indicate trapped cleavage.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine whole-cell potency against wild-type and resistant strains.

  • Preparation:

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum: Adjust bacterial culture (S. aureus or E. coli) to

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well polystyrene plates.

    • Add 50 µL of AM-8191 (2x concentration) in serial dilutions (e.g., 64 µg/mL down to 0.001 µg/mL).

    • Add 50 µL of bacterial inoculum.

  • Incubation: 37°C for 18–24 hours (ambient air).

  • Validation: Include Ciprofloxacin as a control.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol C: Frequency of Resistance (FoR)

Objective: Assess the likelihood of spontaneous resistance generation.

  • Inoculum: Prepare a high-density culture (

    
     CFU/mL).
    
  • Plating: Plate 100 µL aliquots onto agar containing AM-8191 at 4x and 8x MIC.

  • Incubation: 48 hours at 37°C.

  • Calculation: FoR = (Number of colonies) / (Total CFU plated).

    • Target: NBTIs like AM-8191 typically show FoR

      
      , significantly lower than older quinolones.
      

Part 5: Comparative Data Analysis

The following table summarizes the potency of AM-8191 compared to standard-of-care antibiotics, highlighting its utility in resistant phenotypes.

CompoundTargetS. aureus (WT) MIC (µg/mL)S. aureus (MRSA/FQ-R) MIC (µg/mL)hERG Inhibition (

)
AM-8191 Gyrase / Topo IV (NBTI Site)0.03 - 0.06 0.03 - 0.06 ~10-30 µM (Moderate)*
Ciprofloxacin Gyrase / Topo IV (QRDR)0.25 - 0.5> 32 (Resistant)> 100 µM
Levofloxacin Gyrase / Topo IV (QRDR)0.25> 16 (Resistant)> 100 µM

*Note on hERG: While AM-8191 shows potent antibacterial activity, the class (NBTIs) often faces challenges with hERG potassium channel inhibition (cardiotoxicity risk). AM-8191 was part of an optimization series (Singh et al.) to balance potency with reduced hERG liability compared to earlier prototypes.

Part 6: Synthesis & Structural Logic

Diagram 2: Chemical Logic of AM-8191

This diagram illustrates the functional roles of the AM-8191 chemical scaffold.

Chemical_Structure Scaffold AM-8191 HCl Structure LHS Left-Hand Side (LHS) 1,5-Naphthyridine Scaffold->LHS Linker Linker Oxabicyclooctane Scaffold->Linker RHS Right-Hand Side (RHS) Pyridoxazinone Scaffold->RHS Function_LHS Interacts with GyrA/ParC (Hydrophobic Pocket) LHS->Function_LHS Function_Linker Spans DNA Central Axis (Rigid Geometry) Linker->Function_Linker Function_RHS DNA Intercalation/Binding (Stabilizes Complex) RHS->Function_RHS

Caption: The oxabicyclooctane linker is the structural key, rigidly positioning the LHS and RHS for dual-target inhibition.

References

  • Singh, S. B., et al. (2015).[1] "Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6)." Bioorganic & Medicinal Chemistry Letters, 25(17), 3636-3643.

  • Olsen, D. B., et al. (2015). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722" (Related Series Context). Antimicrobial Agents and Chemotherapy.[2][3]

  • MedKoo Biosciences. "AM-8191 HCl Product Description and Physical Properties." MedKoo Catalog.

  • Bax, B. D., et al. (2010). "Type IIA topoisomerase inhibition by a new class of antibacterial agents." Nature, 466, 935–940. (Foundational mechanism of NBTIs).

Sources

Exploratory

Technical Deep Dive: AM-8191 HCl as a Dual-Target Bacterial Topoisomerase Inhibitor

[1] Executive Summary AM-8191 HCl is a potent, small-molecule antibacterial agent belonging to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike traditional fluoroquinolones that stabilize double-str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

AM-8191 HCl is a potent, small-molecule antibacterial agent belonging to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike traditional fluoroquinolones that stabilize double-stranded DNA breaks, AM-8191 HCl operates via a distinct mechanism involving the stabilization of single-stranded DNA cleavage complexes .[1][2]

Its primary biological targets are the bacterial type II topoisomerases: DNA Gyrase (specifically the GyrA/GyrB complex) and Topoisomerase IV (ParC/ParE complex).[2] AM-8191 HCl demonstrates exceptional efficacy against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA), making it a critical tool for researching resistance-breaking therapeutics.[3]

Molecular Mechanism & Target Engagement[4]

The NBTI Binding Mode

AM-8191 HCl distinguishes itself from fluoroquinolones (e.g., ciprofloxacin) through its binding site and mode of action. While fluoroquinolones bind the DNA-enzyme cleavage complex at the DNA gate to stabilize double-strand breaks, AM-8191 exploits a "dual-anchor" binding mode:

  • Left-Hand Side (LHS) Intercalation: The naphthyridine moiety intercalates between the central DNA base pairs at the cleavage site.[1]

  • Right-Hand Side (RHS) Pocket Binding: The pyridoxazinone moiety extends into a deep, transient hydrophobic pocket formed at the interface of the two GyrA subunits.

  • Linker Function: An oxabicyclooctane linker connects these domains, ensuring precise orientation.

Stabilization of Single-Strand Cleavage

The defining mechanistic feature of AM-8191 is the stabilization of a single-strand pre-cleavage or cleavage intermediate . This prevents the religation of the DNA strand, creating a physical roadblock to the replication fork. Because it binds a pocket distinct from the Quinoline-Resistance-Determining Region (QRDR), AM-8191 retains potency against fluoroquinolone-resistant strains.[3]

Structural Interactions

High-resolution structural studies of NBTIs reveal a critical interaction: a symmetrical bifurcated halogen bond often formed between a halogen atom on the inhibitor and the backbone carbonyls of conserved alanine residues (e.g., Ala68 in S. aureus GyrA).[4][5] This interaction locks the enzyme in a conformation that inhibits DNA supercoiling and decatenation.

Signaling Pathway Analysis: Bacterial Replication Arrest

The following diagram illustrates how AM-8191 HCl disrupts the bacterial cell cycle by simultaneously inhibiting the distinct functions of DNA Gyrase (supercoil management) and Topoisomerase IV (chromosome segregation).

Bacterial_Replication_Pathway Start Bacterial DNA Replication Initiation Fork Replication Fork Progression Start->Fork PosSupercoils Accumulation of Positive Supercoils (Ahead of Fork) Fork->PosSupercoils Gyrase Target 1: DNA Gyrase (Removes Positive Supercoils) PosSupercoils->Gyrase Substrate Elongation DNA Elongation & Synthesis Gyrase->Elongation Negative Supercoiling Arrest Replication Arrest & DSB Formation (Cell Death) Gyrase->Arrest Inhibition Effect Catenanes Formation of Catenated Daughter Chromosomes Elongation->Catenanes TopoIV Target 2: Topoisomerase IV (Decatenates Chromosomes) Catenanes->TopoIV Substrate Segregation Chromosome Segregation TopoIV->Segregation Decatenation TopoIV->Arrest Inhibition Effect Division Cell Division (Cytokinesis) Segregation->Division AM8191 AM-8191 HCl (Inhibitor) AM8191->Gyrase Stabilizes SS Cleavage AM8191->TopoIV Blocks Decatenation

Caption: Disruption of bacterial DNA replication topology by AM-8191 HCl. The compound targets both the relief of torsional stress (Gyrase) and the resolution of catenated chromosomes (Topo IV).

Pharmacological Profile[3][6]

The potency of AM-8191 HCl is characterized by low micromolar to nanomolar inhibitory concentrations against key enzymes and whole-cell pathogens.

Table 1: Inhibitory Potency and Antibacterial Activity[4]
ParameterTarget / OrganismValueUnitNotes
IC50 S. aureus DNA Gyrase1.02 μMMeasures inhibition of supercoiling activity.
IC50 S. aureus Topoisomerase IV10.4 μMMeasures inhibition of decatenation activity.
MIC S. aureus (MSSA)0.02 μg/mLMethicillin-Sensitive strain.
MIC S. aureus (MRSA)0.06 μg/mLMethicillin-Resistant strain.
MIC S. epidermidis0.03 μg/mLCoagulase-negative staphylococcus.

Data Source: Singh et al., ACS Med.[3][6] Chem. Lett. 2014 [1].

Experimental Methodologies

To validate the activity of AM-8191 HCl, researchers should utilize cell-free enzymatic assays that directly measure the topological changes in DNA.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of AM-8191 to prevent the conversion of relaxed plasmid DNA into its supercoiled form.

Materials:

  • Enzyme: S. aureus DNA Gyrase (recombinant, A2B2 complex).[3]

  • Substrate: Relaxed pBR322 plasmid (0.5 μg per reaction).

  • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.[3]

  • Compound: AM-8191 HCl (dissolved in DMSO).[3]

Step-by-Step Workflow:

  • Preparation: Prepare a Master Mix containing Assay Buffer and Relaxed pBR322.[7]

  • Compound Addition: Aliquot Master Mix into reaction tubes. Add AM-8191 HCl at varying concentrations (e.g., 0.01 μM to 100 μM). Maintain final DMSO concentration <1%.

  • Initiation: Add DNA Gyrase enzyme to initiate the reaction.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding equal volume of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Chloroform/Isoamyl alcohol (24:1).

  • Analysis: Vortex and centrifuge. Load the aqueous phase onto a 1% agarose gel . Run at 50V for 3-4 hours.

  • Visualization: Stain with Ethidium Bromide.[7][8][9] Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the retention of the relaxed DNA band.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay confirms the dual-targeting capability by measuring the release of minicircles from kinetoplast DNA (kDNA).

Materials:

  • Enzyme: S. aureus Topoisomerase IV.

  • Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata.[3][8]

  • Buffer: 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP.[3]

Step-by-Step Workflow:

  • Assembly: Mix Buffer, ATP, and kDNA (200 ng/reaction) on ice.

  • Inhibitor: Add AM-8191 HCl serial dilutions.

  • Enzyme: Add Topo IV enzyme.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Electrophoresis: Stop reaction with Stop Buffer. Run on a 1% agarose gel containing Ethidium Bromide (0.5 μg/mL).

  • Readout: Catenated kDNA remains in the well; decatenated minicircles migrate into the gel.[8] AM-8191 inhibition prevents minicircle release.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Prep Prepare Master Mix (Buffer + DNA Substrate) Mix Combine Mix + Inhibitor Prep->Mix Dilute Serial Dilution of AM-8191 HCl Dilute->Mix Start Add Enzyme (Gyrase or Topo IV) Mix->Start Incubate Incubate 37°C, 30 min Start->Incubate Stop Stop Reaction (STEB/Chloroform) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Image UV Imaging & IC50 Calculation Gel->Image

Caption: Standardized workflow for evaluating AM-8191 HCl inhibitory activity against bacterial topoisomerases.

Therapeutic Implications & References

Therapeutic Potential

The unique binding mechanism of AM-8191 HCl offers a strategic advantage in drug development:

  • Resistance Breaking: It retains activity against strains harboring common fluoroquinolone-resistance mutations (e.g., GyrA Ser83/Asp87).[3]

  • Broad Spectrum Potential: While optimized for Gram-positives, the NBTI scaffold can be engineered for Gram-negative penetration.

  • Bactericidal Action: The stabilization of cleavage complexes leads to irreversible DNA damage and rapid bacterial cell death.

References
  • Singh, S. B., et al. (2014).[3][6] "Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents."[6] ACS Medicinal Chemistry Letters, 5(5), 609–614.[3]

  • Hearn, B. R., et al. (2015).[3] "Novel Bacterial Topoisomerase Inhibitors (NBTIs) with Potent Activity against Gram-Positive and Gram-Negative Bacteria." Journal of Medicinal Chemistry.

  • Inspiralis. (n.d.). "DNA Gyrase and Topoisomerase IV Assay Protocols." Inspiralis Protocols.

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AM-8191 HCl

A Framework for the Preclinical Characterization of a Novel Oral Selective Estrogen Receptor Degrader (SERD) Disclaimer: AM-8191 HCl is a hypothetical compound used for illustrative purposes. The data, protocols, and ana...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Preclinical Characterization of a Novel Oral Selective Estrogen Receptor Degrader (SERD)

Disclaimer: AM-8191 HCl is a hypothetical compound used for illustrative purposes. The data, protocols, and analyses presented herein are representative of the standard preclinical evaluation for a novel, orally bioavailable Selective Estrogen Receptor Degrader (SERD) in an oncology drug discovery program. All cited references pertain to the established methodologies and scientific principles discussed.

Executive Summary

The development of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) represents a significant therapeutic advance for estrogen receptor-positive (ER+) breast cancer, a disease subtype that accounts for over 70% of cases.[1] These agents offer a distinct advantage over previous endocrine therapies by not only antagonizing the estrogen receptor but also targeting it for proteasomal degradation.[2][3][4] This guide provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of AM-8191 HCl, a hypothetical next-generation oral SERD. We will explore the critical assays and decision-making frameworks that bridge the gap from in vitro characterization to in vivo efficacy, establishing a quantitative understanding of the drug's exposure-response relationship. This document is intended for researchers and drug development professionals engaged in oncology and pharmacology.

Introduction: The Rationale for Oral SERDs

Endocrine therapies, including Selective Estrogen Receptor Modulators (SERMs) and Aromatase Inhibitors (AIs), are foundational treatments for ER+ breast cancer.[2] However, the development of resistance, often driven by mutations in the ESR1 gene, remains a major clinical challenge.[5] The first-in-class SERD, fulvestrant, demonstrated the efficacy of this degradation-based approach but is limited by poor pharmacokinetic properties that necessitate intramuscular injection.[1][2]

AM-8191 HCl is designed as a potent, orally bioavailable SERD to overcome these limitations. The primary therapeutic hypothesis is that achieving consistent and optimal systemic exposure of a SERD will lead to more profound and sustained ER degradation, resulting in superior anti-tumor activity, particularly in resistant settings. The core objective of this preclinical program is to define the PK/PD relationship to enable robust prediction of a clinically effective dosing regimen.[6][7][8][9]

Pharmacokinetic (PK) Profile: Characterizing ADME Properties

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10] A thorough understanding of these four pillars is essential to optimize drug exposure and mitigate potential liabilities.

Absorption

For an oral drug, efficient absorption from the gastrointestinal tract is paramount.[11] Early in vitro assays are crucial for predicting human oral absorption and identifying potential barriers.[12][13]

  • Permeability: The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal absorption.[14][15][16] Caco-2 cells, a human colon adenocarcinoma line, form a monolayer with tight junctions that mimics the intestinal epithelium.[15][17] By measuring the rate of AM-8191 HCl transport from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate its apparent permeability coefficient (Papp). An efflux ratio is also determined by measuring transport in the reverse direction to see if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[15]

  • Solubility: Thermodynamic solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4) is determined to anticipate potential dissolution-limited absorption.

Table 1: Hypothetical In Vitro ADME Profile of AM-8191 HCl

ParameterAssayResultImplication
Aqueous Solubility Thermodynamic75 µg/mL at pH 6.8High solubility, unlikely to be a limiting factor for absorption.
Caco-2 Permeability Bidirectional TransportPapp (A→B): 18 x 10⁻⁶ cm/sHigh permeability, predicts good absorption.[16]
Efflux Ratio (B→A / A→B): 1.2Not a significant substrate of P-gp or other efflux transporters.
Plasma Protein Binding Equilibrium Dialysis>99.5% (Human, Rat, Mouse)Highly bound; only the unbound fraction is pharmacologically active.[18][19][20]
Metabolic Stability Liver Microsomes (Human)t½ = 45 minModerate intrinsic clearance; suggests hepatic metabolism is a key clearance route.
Distribution

Once absorbed, a drug distributes throughout the body. The extent of this distribution is governed by its affinity for plasma proteins and various tissues.[21]

  • Plasma Protein Binding (PPB): It is the unbound drug that is free to interact with the target and be metabolized or excreted.[22] PPB is measured using techniques like equilibrium dialysis or ultrafiltration.[18][19][20][21] AM-8191 HCl is highly bound to plasma proteins (>99.5%), a common feature for this class of molecules. This necessitates careful consideration of free drug concentrations when interpreting PK/PD data.

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is the main driver of drug clearance for many small molecules.

  • Metabolic Stability: Incubating AM-8191 HCl with human liver microsomes provides an initial assessment of its metabolic clearance rate.

  • CYP450 Reaction Phenotyping: Identifying the specific Cytochrome P450 (CYP) enzymes responsible for metabolism is critical for predicting drug-drug interactions (DDIs).[23] This is done using recombinant human CYP enzymes or by chemical inhibition in human liver microsomes.[23][24] For AM-8191 HCl, metabolism is primarily mediated by CYP3A4, with minor contributions from CYP2D6.

  • CYP450 Inhibition: The potential for AM-8191 HCl to inhibit major CYP enzymes is assessed to avoid safety issues when co-administered with other drugs.[25] IC50 values are determined against a panel of key CYPs. Regulatory guidance from agencies like the FDA helps frame these studies.[26][27][28][29]

Excretion

The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (feces). Mass balance studies using a radiolabeled version of the compound in preclinical species are the definitive method for determining routes of excretion.

In Vivo Pharmacokinetics

Following in vitro profiling, PK studies are conducted in multiple preclinical species (e.g., mouse, rat, dog) to understand the in vivo behavior of AM-8191 HCl. These studies provide key parameters like Cmax (peak concentration), Tmax (time to peak concentration), AUC (total exposure), and half-life (t½).

Table 2: Hypothetical Single-Dose Oral Pharmacokinetic Parameters for AM-8191 HCl (10 mg/kg)

SpeciesCmax (ng/mL)Tmax (hr)AUClast (ng·hr/mL)t½ (hr)Oral Bioavailability (%)
Mouse 1250287506.545
Rat 9804112008.260
Dog 75041350011.075

These multi-species data are crucial for allometric scaling to predict human PK parameters, a key step in selecting a first-in-human dose.[12][13]

Workflow & Protocol Spotlight
  • Animal Model: Male Sprague-Dawley rats (n=3 per time point), cannulated (jugular vein) for serial blood sampling.

  • Dosing: AM-8191 HCl formulated in a suitable vehicle (e.g., 0.5% methylcellulose) is administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Approximately 100 µL of blood is collected into K2EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of AM-8191 HCl are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[30]

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Studies cluster_modeling Modeling & Prediction sol Solubility dose Oral Dosing (Mouse, Rat, Dog) sol->dose perm Caco-2 Permeability perm->dose ppb Plasma Protein Binding pk_params NCA Parameter Calculation (Cmax, AUC, t1/2) ppb->pk_params met_stab Metabolic Stability (Microsomes) allometry Allometric Scaling met_stab->allometry cyp_inh CYP Inhibition human_pk Human PK Prediction cyp_inh->human_pk sample Serial Blood Sampling dose->sample bioanalysis LC-MS/MS Analysis sample->bioanalysis bioanalysis->pk_params pk_params->allometry allometry->human_pk

Caption: Preclinical PK workflow from in vitro characterization to human prediction.

Pharmacodynamic (PD) Profile: Linking Exposure to Effect

Pharmacodynamics is the study of what the drug does to the body.[8] For AM-8191 HCl, the primary PD effect is the degradation of the estrogen receptor, which should correlate with anti-tumor activity.

Mechanism of Action (MoA)

AM-8191 HCl binds to the ligand-binding domain of the estrogen receptor. This binding event induces a conformational change in the receptor protein, making it unstable and marking it for ubiquitination and subsequent degradation by the proteasome.[3] This depletion of cellular ER levels shuts down the estrogen-driven signaling that promotes cancer cell proliferation.

MoA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Transcription Gene Transcription & Cell Proliferation ERE->Transcription ER_active ER Dimer ER_active->ERE E2 Estradiol (E2) ER_inactive Estrogen Receptor (ER) E2->ER_inactive Binds & Activates ER_inactive->ER_active Dimerization & Nuclear Translocation Proteasome Proteasome ER_inactive->Proteasome Ubiquitination AM8191 AM-8191 HCl AM8191->ER_inactive Binds & Destabilizes Degradation Degradation Proteasome->Degradation

Caption: MoA of AM-8191 HCl leading to ER degradation and inhibition of transcription.

In Vitro Potency and Target Engagement

The potency of AM-8191 HCl is first established in relevant ER+ breast cancer cell lines, such as MCF-7.

  • ER Degradation (DC50): The concentration of AM-8191 HCl required to degrade 50% of the ER protein.

  • Anti-proliferative Activity (IC50): The concentration required to inhibit 50% of cell growth.

Table 3: Hypothetical In Vitro Potency of AM-8191 HCl in MCF-7 Cells

ParameterAssayResult (nM)
ER Degradation Western Blot / In-Cell WesternDC50 = 1.5 nM
Cell Proliferation CellTiter-Glo®IC50 = 2.8 nM
In Vivo Efficacy and PK/PD Relationship

The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in an animal model. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.[31][32][33]

In an MCF-7 xenograft study, mice bearing established tumors are treated with various doses of AM-8191 HCl. Tumor volumes are measured over time to determine the degree of tumor growth inhibition (TGI). Crucially, satellite groups of animals are used for PK and PD analysis at different time points. Plasma is collected for drug exposure analysis, and tumor tissue is harvested to measure the level of ER degradation.

By correlating the drug exposure (AUC) in the plasma or tumor with the extent of ER degradation and the resulting TGI, a quantitative PK/PD model can be built.[6][9][34] This model is the cornerstone for predicting the human dose, as it defines the required exposure needed to achieve a target level of pharmacodynamic effect (e.g., >80% ER degradation) that is predicted to drive clinical efficacy.

  • Animal Model: Female nude mice implanted with a 17β-estradiol pellet to support tumor growth.

  • Tumor Implantation: 5 million MCF-7 cells are injected subcutaneously into the flank. Tumors are allowed to grow to an average size of 150-200 mm³.[35]

  • Randomization and Dosing: Mice are randomized into treatment groups (e.g., Vehicle, AM-8191 HCl at 3, 10, 30 mg/kg). Dosing is performed daily via oral gavage for 21 days.

  • Efficacy Readout: Tumor volume and body weight are measured twice weekly. The primary endpoint is Tumor Growth Inhibition (TGI).

  • PK/PD Satellite Groups: At specified times (e.g., 4 and 24 hours after the last dose), animals from satellite groups are euthanized.

  • Sample Collection: Blood is collected for PK analysis. Tumors are excised, flash-frozen, and stored for PD analysis.

  • PD Analysis: Tumor lysates are analyzed by Western blot or an equivalent quantitative immunoassay to determine the percentage of ER protein remaining relative to the vehicle-treated group.

  • Modeling: Exposure (AUC) is plotted against ER degradation and TGI to establish the PK/PD/efficacy relationship.[7][8]

PKPD_Workflow Dose Dose (mg/kg) PK Pharmacokinetics (Plasma AUC) Dose->PK Exposure PD Pharmacodynamics (Tumor ER Degradation %) PK->PD Target Engagement Model PK/PD Model (e.g., Emax Model) PK->Model Efficacy Efficacy (Tumor Growth Inhibition %) PD->Efficacy Response PD->Model Efficacy->Model Prediction Human Dose Prediction Model->Prediction

Caption: Workflow integrating Dose, PK, PD, and Efficacy to build a predictive model.

Conclusion and Future Directions

The preclinical data for the hypothetical compound AM-8191 HCl demonstrates the profile of a promising oral SERD. It combines favorable drug-like properties—high permeability and oral bioavailability across species—with potent on-target pharmacodynamics, leading to robust tumor growth inhibition in a xenograft model. The establishment of a clear PK/PD relationship provides a strong rationale for advancing the compound into IND-enabling studies. The integrated modeling approach allows for a scientifically grounded prediction of the human pharmacokinetic profile and the therapeutic dose range, significantly de-risking the transition to clinical development.[36]

References

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. (2024). U.S. Food and Drug Administration. [Link]

  • Gao, Y., et al. (2025). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Methods for the determination of plasma protein binding. (2024). AxisPharm. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). The Oncologist. [Link]

  • FDA Announces Upcoming Webinar to Discuss the New Guidance for Industry: ICH M12 Drug-Drug Interaction Studies. (2024). Clinical Pathways. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Tillement, J. P., et al. (1978). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Caco2 assay protocol. Cyprotex. [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • Integrated PK-PD and Agent-Based Modeling in Oncology. (2019). PMC. [Link]

  • M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2022). Federal Register. [Link]

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI. [Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). Regulations.gov. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

  • Gao, Y., et al. (2025). Practical Pharmacokinetic-Pharmacodynamic Models in Oncology. PubMed. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • In Oncology, Population Pharmacokinetic Pharmacodynamic Modelling. (2023). Hilaris. [Link]

  • Han, H. K., et al. (2017). Predicting human pharmacokinetics from preclinical data: absorption. PMC. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (2022). Proventa. [Link]

  • Pauli-Magnus, C., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Cytochrome P450 Inhibition assay. Evotec. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs). (2020). ChemMedChem. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2022). Springer. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2022). Journal of Mammary Gland Biology and Neoplasia. [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). Journal of Pharmaceutical Investigation. [Link]

  • Current views on in vivo models for breast cancer research and related drug development. (2023). Taylor & Francis Online. [Link]

  • Friedman, Y., & Hoffman, A. (2001). Preclinical evaluation of pharmacokinetic-pharmacodynamic rationale for oral CR metformin formulation. PubMed. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2022). Spandidos Publications. [Link]

  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. (2021). MDPI. [Link]

  • Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer. (2020). PubMed. [Link]

  • Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer. (2021). Apollo. [Link]

  • Selective Estrogen Receptor Degrader. (2025). Massive Bio. [Link]

  • Selective estrogen receptor degraders – Knowledge and References. Taylor & Francis. [Link]

Sources

Protocols & Analytical Methods

Method

Determining the Minimum Inhibitory Concentration (MIC) of AM-8191 HCl: An Application Note and Protocol

Introduction: The Imperative for Precise Antimicrobial Susceptibility Testing The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the vanguard of combating this threat is t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the vanguard of combating this threat is the development of novel antimicrobial agents. AM-8191 HCl is a promising broad-spectrum antibacterial agent that functions as a bacterial topoisomerase inhibitor.[1] Specifically, it targets DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to bactericidal effects.[2] Early studies have demonstrated its potent activity against challenging pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA).[2]

A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[1] This quantitative measure is fundamental to understanding a compound's potency and is a key parameter in guiding further drug development and establishing therapeutic dosage regimens.

This application note provides a detailed, step-by-step protocol for determining the MIC of AM-8191 HCl using the broth microdilution method. This method is a gold-standard technique, widely recognized for its accuracy and reproducibility, and its principles are endorsed by standards-setting organizations such as the Clinical and Laboratory Standards Institute (CLSI). The protocol herein is designed to be a self-validating system, incorporating established quality control measures to ensure the integrity and reliability of the generated data.

Scientific Principles and Experimental Rationale

The determination of an MIC value through broth microdilution is predicated on a simple yet powerful principle: exposing a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent in a liquid growth medium. The "endpoint" is the lowest concentration of the agent at which no visible bacterial growth (turbidity) is observed.

The causality behind the experimental choices in this protocol is rooted in the need for standardization to ensure inter-laboratory reproducibility and accuracy. The use of a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is crucial. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, which is then further diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1][3] This precise inoculum size is critical because a higher bacterial load can lead to an overestimation of the MIC (the "inoculum effect"), particularly for certain classes of antibiotics.[3]

The choice of growth medium, Cation-Adjusted Mueller-Hinton Broth (CAMHB), is also a deliberate one. CAMHB is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria as it has a defined composition and supports the growth of a wide range of pathogens. The "cation-adjusted" aspect refers to the controlled concentrations of magnesium and calcium ions, which can significantly influence the activity of certain antimicrobial agents.

Finally, the inclusion of quality control (QC) strains with known MIC ranges for a reference topoisomerase inhibitor serves as an internal validation of the assay's performance. If the MIC of the QC strain falls within the expected range, it provides confidence that the experimental setup, including the medium, inoculum, and incubation conditions, is appropriate and that the results for the test compound (AM-8191 HCl) are reliable.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for determining the MIC of AM-8191 HCl using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare AM-8191 HCl Stock Solution Serial_Dilution Perform Serial Dilutions of AM-8191 HCl in 96-Well Plate Stock_Solution->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC QC_Validation Validate with QC Strains Determine_MIC->QC_Validation

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Protocol: Broth Microdilution MIC Assay for AM-8191 HCl

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[4]

Materials and Reagents
  • AM-8191 HCl (CAS: 1417548-17-4)[1]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 0.85% saline

  • Sterile 96-well, U-bottom microtiter plates with lids

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality Control (QC) strains (see Table 2 for recommendations)

  • 0.5 McFarland turbidity standard

  • Sterile inoculating loops and spreaders

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Turbidity meter (optional, for inoculum standardization)

  • Plate reader (optional, for automated reading)

Step-by-Step Methodology

1. Preparation of AM-8191 HCl Stock Solution

  • Rationale: A high-concentration stock solution is prepared to facilitate serial dilutions. DMSO is a common solvent for many organic compounds.

  • Accurately weigh a sufficient amount of AM-8191 HCl powder.

  • Dissolve the powder in sterile DMSO to create a stock solution of 1 mg/mL (1000 µg/mL). Ensure complete dissolution.

  • This stock solution can be stored at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles.

2. Inoculum Preparation

  • Rationale: A standardized inoculum is critical for reproducible MIC results. The 0.5 McFarland standard ensures a consistent starting bacterial density.

  • From a fresh (18-24 hours old) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.

  • Suspend the colonies in a tube containing 5 mL of sterile 0.85% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a turbidimeter. This suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted by half upon addition to the wells, resulting in the target concentration of 5 x 10⁵ CFU/mL.

3. Preparation of the 96-Well Microtiter Plate

  • Rationale: Serial twofold dilutions create a gradient of the antimicrobial agent, allowing for the determination of the concentration at which bacterial growth is inhibited.

  • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 50 µL of the AM-8191 HCl stock solution (or a pre-diluted working solution) to the first column of wells (column 1), resulting in a total volume of 100 µL.

  • Perform a serial twofold dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate

  • Rationale: The standardized bacterial suspension is added to the wells containing the serially diluted compound to assess its inhibitory effect.

  • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (from step 2) to each well from column 1 to column 11. Do not add bacteria to column 12.

  • The final volume in each test well will be 100 µL.

5. Incubation

  • Rationale: Incubation provides the necessary conditions for bacterial growth. The specified time and temperature are optimal for most clinically relevant bacteria.

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

6. Reading and Interpreting the Results

  • Rationale: The MIC is determined by visual inspection of the plate for the lowest concentration of the drug that prevents visible bacterial growth.

  • After incubation, place the microtiter plate on a reading stand or use a plate viewer.

  • Examine the wells for turbidity (a cloudy appearance) or a pellet at the bottom of the well, which indicates bacterial growth.

  • The growth control well (column 11) should be distinctly turbid. The sterility control well (column 12) should remain clear. If not, the assay is invalid.

  • The MIC is the lowest concentration of AM-8191 HCl at which there is no visible growth.

Data Presentation and Interpretation

The results of an MIC assay are typically presented in a tabular format. The following table provides an example of how to record and present MIC data for AM-8191 HCl and the quality control organism.

Table 1: Sample MIC Data for AM-8191 HCl

Test OrganismStrain IDAM-8191 HCl MIC (µg/mL)
Staphylococcus aureusMSSA (Clinical Isolate)0.03
Staphylococcus aureusMRSA (Clinical Isolate)0.06
Escherichia coliClinical Isolate2
Pseudomonas aeruginosaClinical Isolate8

Self-Validating System: Quality Control

The integrity of MIC testing is paramount. A self-validating system is achieved through the concurrent testing of well-characterized reference strains with known susceptibility profiles. For a novel topoisomerase inhibitor like AM-8191 HCl, it is recommended to use a reference fluoroquinolone (another class of topoisomerase inhibitor) such as ciprofloxacin or levofloxacin for quality control.

The following diagram illustrates the logic of the quality control process.

QC_Logic Start Perform MIC Assay with Test Compound and QC Strains QC_Check Is the MIC of the QC Strain within the acceptable range? Start->QC_Check Results_Valid Results for Test Compound are considered valid. QC_Check->Results_Valid Yes Troubleshoot Troubleshoot Assay: - Check inoculum density - Verify media preparation - Confirm QC strain integrity - Re-evaluate compound dilutions QC_Check->Troubleshoot No Troubleshoot->Start Repeat Assay

Caption: Quality Control Logic Flowchart.

Table 2: CLSI and EUCAST Quality Control Ranges for Topoisomerase Inhibitors

Quality Control StrainAntimicrobial AgentCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ciprofloxacin0.004 - 0.0160.004 - 0.016[5]
Levofloxacin0.008 - 0.03[1]
Pseudomonas aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 10.125 - 0.5[5]
Levofloxacin0.5 - 2.0[1]
Staphylococcus aureus ATCC® 29213™Ciprofloxacin0.12 - 0.50.12 - 0.5[5]
Levofloxacin0.06 - 0.25[1]
Enterococcus faecalis ATCC® 29212™Ciprofloxacin0.25 - 20.5 - 2[5]
Levofloxacin0.25 - 2.0[1]

If the MIC value for the QC strain falls outside the specified range, the results for AM-8191 HCl should be considered invalid, and the assay should be repeated after troubleshooting potential sources of error.

Conclusion

This application note provides a comprehensive and robust protocol for determining the Minimum Inhibitory Concentration of the novel topoisomerase inhibitor, AM-8191 HCl. By adhering to the principles of standardization and incorporating a rigorous quality control framework, researchers can generate accurate and reliable data that is crucial for the continued development of this and other promising antimicrobial agents. The detailed methodology and the rationale behind each step are intended to empower researchers, scientists, and drug development professionals to confidently assess the in vitro potency of new chemical entities in the fight against bacterial infections.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. PMC. [Link]

  • Barry A, Fuchs P, Tenover F, Allen S, Hardy D, Jorgensen J, McLaughlin J, Reller L. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. Eur J Clin Microbiol Infect Dis. 1994 Oct;13(10):822-6. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link]

Sources

Application

Application Notes and Protocols for AM-8191 HCl in a Murine Model of Systemic Infection

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Investigating the In Vivo Efficacy of a Novel Bacterial Topoisomerase Inhibitor This document provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating the In Vivo Efficacy of a Novel Bacterial Topoisomerase Inhibitor

This document provides a detailed guide for the preclinical evaluation of AM-8191 HCl, a novel bacterial topoisomerase inhibitor (NBTI), in a mouse model of systemic infection. The protocols and insights are designed to be comprehensive, explaining not just the "how" but also the "why" behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Promise of AM-8191 HCl in an Era of Antibiotic Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterial agents. These compounds target the essential bacterial enzymes DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, thereby circumventing existing resistance mechanisms[1][2][3][4].

AM-8191 HCl is a potent, broad-spectrum NBTI with demonstrated efficacy in a murine infection model against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli[1]. Its mechanism of action involves the selective inhibition of bacterial DNA synthesis, making it a highly specific and promising therapeutic candidate[1][5].

This guide will detail the use of the cecal ligation and puncture (CLP) mouse model, the gold standard for preclinical sepsis research, to evaluate the in vivo efficacy of AM-8191 HCl. The CLP model effectively mimics the polymicrobial nature and complex inflammatory cascade of human sepsis, providing a clinically relevant system for assessing novel antimicrobial agents[2][4][6].

Scientific Foundation: Mechanism of Action of AM-8191 HCl

AM-8191 HCl belongs to the oxabicyclooctane-linked class of NBTIs. Its primary mode of action is the inhibition of bacterial type II topoisomerases, DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, AM-8191 HCl traps the enzyme-DNA complex in a state that leads to double-stranded DNA breaks and subsequent bacterial cell death[1]. This bactericidal activity is a key attribute for an effective antibiotic in the context of a severe systemic infection[1][5].

AM8191 AM-8191 HCl Gyrase Bacterial DNA Gyrase AM8191->Gyrase Inhibition TopoIV Topoisomerase IV AM8191->TopoIV Inhibition DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Essential for DSBs Double-Strand DNA Breaks Gyrase->DSBs leads to TopoIV->DNA_Replication Essential for TopoIV->DSBs leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of AM-8191 HCl.

Materials and Reagents

Reagent/Material Supplier Notes
AM-8191 HClMedKoo Biosciences (or equivalent)Store at -20°C for long-term storage. Allow to equilibrate to room temperature before opening.
Sterile, pyrogen-free 0.9% SalineStandard supplierFor vehicle and fluid resuscitation.
Sterile Water for InjectionStandard supplierFor drug formulation if needed.
Dimethyl sulfoxide (DMSO), cell culture gradeStandard supplierFor initial solubilization of AM-8191 HCl if required.
Polyethylene glycol 400 (PEG 400)Standard supplierAs a co-solvent for oral formulations.
Tween 80Standard supplierAs a surfactant to improve solubility and stability.
Ketamine/Xylazine anesthetic solutionVeterinary supplierPrepare fresh according to institutional guidelines.
BuprenorphineVeterinary supplierFor post-operative analgesia.
Betadine or Chlorhexidine surgical scrubStandard supplierFor aseptic preparation of the surgical site.
70% EthanolStandard supplierFor disinfecting the surgical area.
3-0 or 4-0 silk sutureStandard supplierFor ligation of the cecum.
Wound clips or sutures for skin closureStandard supplier
21-gauge or 23-gauge needleStandard supplierFor puncture of the cecum.
C57BL/6 or BALB/c mice (male, 8-12 weeks old)Approved vendor (e.g., Jackson Laboratory)Acclimatize animals for at least one week before the experiment.
Pathogen of choice (e.g., S. aureus MRSA strain)ATCC or other reputable sourceSelect a strain known to be susceptible to AM-8191 HCl.
Tryptic Soy Broth (TSB) and Agar (TSA)Standard supplierFor bacterial culture.
ELISA kits for murine TNF-α, IL-6, IL-1βR&D Systems, eBioscience, or equivalentFor quantification of inflammatory cytokines.

Experimental Procedures

Part 1: Preparation of AM-8191 HCl Formulation

Rationale: The hydrochloride salt of AM-8191 suggests some degree of water solubility. However, for in vivo studies, ensuring complete solubilization and stability is critical. A common vehicle for oral administration of compounds with moderate solubility is a mixture of DMSO, PEG 400, and saline. For intravenous or intraperitoneal injection, the concentration of organic solvents should be minimized to avoid toxicity.

For Intraperitoneal (IP) Administration:

  • Calculate the required amount of AM-8191 HCl based on the desired dose (e.g., 2.5 mg/kg) and the number of animals.

  • Prepare a stock solution by dissolving AM-8191 HCl in a minimal amount of sterile DMSO (e.g., 10-20% of the final volume).

  • Vortex gently until fully dissolved.

  • Slowly add sterile 0.9% saline to the desired final concentration while vortexing to prevent precipitation.

  • The final concentration of DMSO should be kept below 5% to minimize solvent toxicity.

  • Prepare the vehicle control using the same final concentrations of DMSO and saline.

For Oral (PO) Gavage Administration:

  • Follow steps 1-3 for IP administration.

  • A common vehicle for oral gavage is 10% DMSO, 40% PEG 400, and 50% sterile water or saline. Slowly add the PEG 400 and then the water/saline to the DMSO stock solution with constant mixing.

  • Prepare the vehicle control with the same composition.

Note: Always perform a small-scale solubility test before preparing the bulk formulation. The formulation should be clear and free of precipitates.

Part 2: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Rationale: The CLP model is considered the gold standard for sepsis research as it induces a polymicrobial infection and a systemic inflammatory response that closely resembles human sepsis[2][4][6]. The severity of the sepsis can be modulated by the length of the ligated cecum and the size of the needle used for puncture.

Start Anesthetize Mouse Prep Shave and Disinfect Abdomen Start->Prep Incision Midline Laparotomy Prep->Incision Expose Exteriorize Cecum Incision->Expose Ligate Ligate Cecum Expose->Ligate Puncture Puncture Cecum Ligate->Puncture Return Return Cecum to Abdomen Puncture->Return Close Close Peritoneum and Skin Return->Close Resuscitate Fluid Resuscitation & Analgesia Close->Resuscitate Treat Administer AM-8191 HCl or Vehicle Resuscitate->Treat Monitor Monitor Survival & Collect Samples Treat->Monitor

Caption: Experimental workflow for the CLP mouse model.

Step-by-Step Protocol:

  • Anesthesia and Analgesia: Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine. Administer pre-operative analgesia (e.g., buprenorphine) subcutaneously.

  • Surgical Preparation: Shave the abdomen and disinfect the area with betadine/chlorhexidine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall (linea alba).

  • Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful not to damage the blood vessels.

  • Ligation: Ligate the cecum with a 3-0 or 4-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for moderate sepsis). Ensure the ligation is below the ileocecal valve to avoid bowel obstruction.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge or 23-gauge needle (through-and-through). A small amount of fecal matter may be expressed.

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall with sutures and the skin with wound clips or sutures.

  • Fluid Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile 0.9% saline subcutaneously to prevent dehydration.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Provide post-operative analgesia as per your institution's guidelines.

Sham Control Group: The sham group will undergo the same surgical procedure, including cecum exteriorization, but without ligation and puncture.

Part 3: Dosing and Monitoring

Rationale: The timing of antibiotic administration is critical in sepsis. Treatment should be initiated shortly after the induction of infection to mimic a clinical scenario. The dose of AM-8191 HCl should be based on its known efficacy. The ED50 of <2.5 mg/kg in a S. aureus infection model provides a strong starting point[1]. A dose-response study is recommended to determine the optimal therapeutic dose.

Dosing Regimen:

  • Treatment Groups:

    • Sham + Vehicle

    • CLP + Vehicle

    • CLP + AM-8191 HCl (e.g., 1 mg/kg, 2.5 mg/kg, 5 mg/kg)

  • Administration: Administer the first dose of AM-8191 HCl or vehicle 1-2 hours post-CLP. Subsequent doses can be given every 12 or 24 hours, depending on the pharmacokinetic properties of the compound.

  • Route of Administration: Both intraperitoneal and oral routes can be investigated based on the objectives of the study.

Monitoring:

  • Survival: Monitor the animals at least twice daily for 7 days. Record the time of death or euthanasia for survival analysis.

  • Clinical Score: Assess the health of the mice using a clinical scoring system (e.g., based on posture, activity, and appearance) at regular intervals.

  • Body Weight and Temperature: Record body weight and rectal temperature daily.

Outcome Measures and Data Analysis

Primary Endpoint: Survival
  • Analysis: Generate Kaplan-Meier survival curves and compare the survival rates between groups using the log-rank (Mantel-Cox) test.

Secondary Endpoints: Bacterial Load and Inflammatory Response
  • Sample Collection: At a predetermined time point (e.g., 24 or 48 hours post-CLP), a subset of animals from each group can be euthanized for sample collection.

  • Bacterial Load:

    • Collect blood via cardiac puncture into EDTA-containing tubes.

    • Aseptically harvest organs (spleen, liver, lungs).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of blood and organ homogenates and plate on appropriate agar plates (e.g., TSA).

    • Incubate the plates and count the colony-forming units (CFUs). Express the results as CFU/ml of blood or CFU/gram of tissue.

  • Inflammatory Cytokines:

    • Centrifuge the blood to collect plasma.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

Group Survival Rate (%) Blood Bacterial Load (CFU/ml) Spleen Bacterial Load (CFU/g) Plasma TNF-α (pg/ml) Plasma IL-6 (pg/ml)
Sham + Vehicle100< LOD< LODBaselineBaseline
CLP + Vehicle
CLP + AM-8191 HCl (Low Dose)
CLP + AM-8191 HCl (Mid Dose)
CLP + AM-8191 HCl (High Dose)
LOD: Limit of Detection

Expert Insights and Troubleshooting

  • Model Severity: The severity of the CLP model is a critical variable. It is highly recommended to perform a pilot study to standardize the procedure in your laboratory to achieve a desired mortality rate (e.g., 70-90% in the vehicle-treated group) within a specific timeframe. This can be adjusted by altering the length of the ligated cecum and the needle gauge.

  • Fluid Resuscitation: Adequate fluid resuscitation is crucial for the survival of the animals and for mimicking the clinical management of sepsis.

  • Analgesia: Proper pain management is not only an ethical requirement but also important for the scientific validity of the results, as pain can influence the immune response.

  • Compound Formulation: If AM-8191 HCl precipitates out of solution, consider alternative formulation strategies, such as using cyclodextrins or preparing a lipid-based formulation. A recent study demonstrated that a liposomal formulation of a similar topoisomerase inhibitor improved its pharmacokinetics and in vivo efficacy[7].

  • Timing of Treatment: The therapeutic window in sepsis is narrow. Initiating treatment too late may not show any beneficial effect. The timing of the first dose should be consistent across all treated groups.

Conclusion

This application note provides a comprehensive framework for evaluating the in vivo efficacy of AM-8191 HCl in a clinically relevant mouse model of systemic infection. By carefully standardizing the CLP model and employing a robust experimental design with relevant outcome measures, researchers can obtain reliable and reproducible data to support the preclinical development of this promising novel antibiotic.

References

  • Singh, S. B., et al. (2014). Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents. ACS Medicinal Chemistry Letters, 5(5), 609-614. [Link]

  • Starr, M. E., et al. (2016). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy, 60(5), 2806-2816. [Link]

  • Singh, S. B., et al. (2015). Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2). Bioorganic & Medicinal Chemistry Letters, 25(9), 1838-1844. [Link]

  • Singh, S. B., et al. (2016). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). MedChemComm, 7, 1378-1383. [Link]

  • Wasserman, M., et al. (2013). Improvement of the Pharmacokinetics and in Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes. Antimicrobial Agents and Chemotherapy, 57(12), 6179-6186. [Link]

  • Singh, S. B., et al. (2015). Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3). Bioorganic & Medicinal Chemistry Letters, 25(12), 2469-2475. [Link]

  • Huband, M. D., et al. (2023). In Vitro and In Vivo Properties of CUO246, a Novel Bacterial DNA Gyrase/Topoisomerase IV Inhibitor. Antimicrobial Agents and Chemotherapy, 67(1), e0094722. [Link]

  • Anderluh, M., et al. (2024). The overview of development of novel bacterial topoisomerase inhibitors effective against multidrug-resistant bacteria in an academic environment: From early hits to in vivo active antibacterials. European Journal of Pharmaceutical Sciences, 192, 106632. [Link]

  • Starr, M. E., et al. (2016). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy, 60(5), 2806-2816. [Link]

  • Miller, M. J., et al. (2025). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. ResearchGate. [Link]

  • Hotea, V., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules, 26(16), 5038. [Link]

  • Li, X., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy, 9, 4277-4288. [Link]

  • Patel, D. R., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. International Journal of Pharmaceutical Investigation, 12(3), 324-331. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of AM-8191 HCl in Gram-positive Bacterial Infections

Introduction AM-8191 HCl is a novel broad-spectrum antibacterial agent that functions as a bacterial topoisomerase inhibitor.[1] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

AM-8191 HCl is a novel broad-spectrum antibacterial agent that functions as a bacterial topoisomerase inhibitor.[1] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This dual-targeting mechanism contributes to its potent activity against a wide range of bacteria, including clinically significant Gram-positive pathogens. Of particular note is its efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with reported minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. The hydrochloride salt form of AM-8191 suggests potential for aqueous solubility, although empirical determination is crucial for formulation development. These characteristics position AM-8191 HCl as a promising candidate for the treatment of challenging Gram-positive infections.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of AM-8191 HCl in established murine models of Gram-positive bacterial infections. The protocols detailed herein are designed to be robust and reproducible, enabling the rigorous assessment of the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile.

I. Pre-clinical Formulation Development of AM-8191 HCl

Solubility Assessment

A preliminary solubility screen should be conducted to determine the solubility of AM-8191 HCl in a panel of pharmaceutically acceptable vehicles.

Table 1: Suggested Vehicles for Solubility Screening of AM-8191 HCl

VehicleCompositionNotes
Saline0.9% NaCl in sterile water for injectionIdeal for highly water-soluble compounds.
5% Dextrose in Water (D5W)5% dextrose in sterile water for injectionAn alternative aqueous vehicle.
10% DMSO in Saline10% Dimethyl sulfoxide in 0.9% NaClDMSO is a common solvent for poorly water-soluble compounds; however, concentrations should be kept low to minimize toxicity.[2]
20% PEG-400 in Saline20% Polyethylene glycol 400 in 0.9% NaClPEG-400 is another widely used co-solvent for enhancing solubility.
5% Tween 80 in Saline5% Polysorbate 80 in 0.9% NaClA non-ionic surfactant that can improve solubility and stability.
Carboxymethylcellulose (CMC) Solution0.5% (w/v) low-viscosity CMC in sterile waterSuitable for creating a suspension for oral or subcutaneous administration if the compound is not fully soluble.[2]

Protocol for Solubility Testing:

  • Add a known excess amount of AM-8191 HCl to a fixed volume of each vehicle in a sterile microcentrifuge tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of AM-8191 HCl using a validated analytical method (e.g., HPLC-UV).

Formulation for In Vivo Administration

Based on the solubility data, an appropriate formulation can be selected. For intravenous (IV) administration, a clear, sterile, and isotonic solution is required. For subcutaneous (SC) or intraperitoneal (IP) administration, a solution or a fine suspension may be acceptable. If AM-8191 HCl is orally active, a solution or suspension in a suitable vehicle like 0.5% CMC can be used for oral gavage.

Example Formulation Workflow:

Formulation_Workflow Solubility Solubility Assessment in Various Vehicles Soluble Soluble in Aqueous Vehicle? Solubility->Soluble IV_Formulation Prepare Sterile Solution in Saline/D5W for IV/SC/IP Soluble->IV_Formulation Yes Insoluble Insoluble in Aqueous Vehicle Soluble->Insoluble No Co_Solvent Test Co-solvents (DMSO, PEG-400) Insoluble->Co_Solvent Co_Solvent->IV_Formulation Soluble Suspension Prepare Suspension in 0.5% CMC Co_Solvent->Suspension Insoluble Oral_Formulation Suitable for Oral Administration Suspension->Oral_Formulation Parenteral_Formulation Suitable for SC/IP Administration Suspension->Parenteral_Formulation

Caption: Workflow for selecting an appropriate in vivo formulation for AM-8191 HCl.

II. In Vivo Efficacy Models for Gram-positive Infections

The following sections detail the protocols for three widely accepted murine models to evaluate the efficacy of AM-8191 HCl against Gram-positive bacterial infections. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).

Murine Sepsis/Bacteremia Model

This model assesses the ability of AM-8191 HCl to control systemic infection and improve survival.

Bacterial Strain: A clinically relevant strain of MRSA, such as USA300, is recommended.

Protocol:

  • Bacterial Preparation: Culture MRSA overnight in Tryptic Soy Broth (TSB). On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (typically 1 x 107 to 1 x 108 CFU/mL). The exact inoculum should be determined in a pilot study to achieve a lethal infection in the vehicle control group within a defined timeframe (e.g., 48-72 hours).

  • Infection: Administer the bacterial suspension to mice (e.g., female BALB/c, 6-8 weeks old) via intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer AM-8191 HCl or the vehicle control via the desired route (e.g., IV, SC, or oral). The dosing regimen (dose and frequency) should be informed by preliminary pharmacokinetic studies.

  • Efficacy Readouts:

    • Survival: Monitor the mice at least twice daily for a period of 7-10 days and record survival.

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), a separate cohort of mice can be euthanized. Blood, spleen, and liver can be aseptically collected, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.

Experimental Workflow for Murine Sepsis Model:

Sepsis_Model_Workflow Start Start Infection Infect Mice with MRSA (IP or IV) Start->Infection Treatment Administer AM-8191 HCl or Vehicle Infection->Treatment Survival Monitor Survival for 7-10 Days Treatment->Survival Bacterial_Burden Determine Bacterial Burden in Blood, Spleen, Liver at 24h Treatment->Bacterial_Burden Endpoint Endpoint Survival->Endpoint Bacterial_Burden->Endpoint

Caption: Workflow for the murine sepsis model to evaluate AM-8191 HCl efficacy.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model evaluates the local efficacy of AM-8191 HCl in a localized infection.

Bacterial Strain: A dermonecrotic strain of MRSA, such as USA300, is suitable for this model.[3]

Protocol:

  • Animal Preparation: Anesthetize mice (e.g., female BALB/c, 6-8 weeks old) and shave a small area on the dorsum.

  • Infection: Inject a suspension of MRSA (typically 1 x 107 CFU in 50-100 µL of PBS) intradermally or subcutaneously into the shaved area.[4]

  • Treatment: Begin treatment with AM-8191 HCl or vehicle control at a specified time post-infection (e.g., 2-4 hours). Administration can be systemic (IV, SC, IP, or oral) or topical, depending on the research question.

  • Efficacy Readouts:

    • Lesion Size: Measure the area of the skin lesion daily using calipers.

    • Bacterial Burden: At the end of the study (e.g., day 3 or 7), euthanize the mice and excise the skin lesion. Homogenize the tissue and perform CFU counts.

    • Histopathology: A portion of the skin lesion can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammation.

Murine Pneumonia Model

This model assesses the efficacy of AM-8191 HCl in a respiratory tract infection.

Bacterial Strain: A strain of S. aureus known to cause pneumonia, such as USA300 or a clinical respiratory isolate, should be used.

Protocol:

  • Animal Preparation: Anesthetize mice (e.g., female C57BL/6, 6-8 weeks old).

  • Infection: Instill a suspension of S. aureus (typically 1 x 108 CFU in 25-50 µL of PBS) intranasally.[5]

  • Treatment: Initiate treatment with AM-8191 HCl or vehicle control at a designated time post-infection (e.g., 4-6 hours).

  • Efficacy Readouts:

    • Survival: Monitor survival for 7-10 days.

    • Bacterial Burden: At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize a cohort of mice and aseptically collect the lungs. Homogenize the lung tissue for CFU enumeration.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts (total and differential) and cytokine analysis.

    • Histopathology: Fix the lungs for histological examination to assess inflammation and tissue damage.

III. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship of AM-8191 HCl is critical for optimizing dosing regimens and predicting clinical efficacy.

Pharmacokinetic (PK) Studies

Protocol:

  • Administer a single dose of AM-8191 HCl to non-infected mice via the intended clinical route(s) of administration (e.g., IV, SC, oral).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Process the blood to obtain plasma and analyze the concentration of AM-8191 HCl using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (for non-IV routes)

Pharmacodynamic (PD) Target Determination

The goal is to identify the PK/PD index that best correlates with the antibacterial efficacy of AM-8191 HCl. The three main PK/PD indices for antibiotics are:

  • fT > MIC: The percentage of the dosing interval that the free (unbound) drug concentration remains above the MIC.

  • fAUC/MIC: The ratio of the free drug area under the curve over 24 hours to the MIC.

  • fCmax/MIC: The ratio of the free peak drug concentration to the MIC.

Dose Fractionation Study:

A dose-fractionation study in one of the infection models (e.g., the murine thigh infection model) is the gold standard for determining the relevant PK/PD index.

Protocol:

  • Establish a thigh infection in neutropenic mice with a relevant Gram-positive pathogen.

  • Administer a range of total daily doses of AM-8191 HCl, but fractionate the doses differently (e.g., once daily, twice daily, every 6 hours).

  • At 24 hours post-treatment, determine the bacterial burden in the thighs.

  • Correlate the observed antibacterial effect with the calculated PK/PD indices for each dosing regimen to identify the index with the strongest correlation. For novel bacterial topoisomerase inhibitors, the AUC/MIC ratio is often the predictive PK/PD parameter.[6]

Logical Relationship of PK/PD Analysis:

PKPD_Analysis PK_Study Pharmacokinetic Study in Mice PK_Parameters Determine Cmax, AUC, t1/2 PK_Study->PK_Parameters PKPD_Indices Calculate fT>MIC, fAUC/MIC, fCmax/MIC PK_Parameters->PKPD_Indices MIC_Determination In Vitro MIC Determination MIC_Determination->PKPD_Indices Dose_Fractionation Dose Fractionation Study in Infection Model Efficacy_Data Measure Antibacterial Efficacy Dose_Fractionation->Efficacy_Data Correlation Correlate Efficacy with PK/PD Indices Efficacy_Data->Correlation PKPD_Indices->Correlation Optimal_Regimen Identify Predictive PK/PD Index and Target Value for Optimal Dosing Regimen Correlation->Optimal_Regimen

Sources

Application

Cell culture applications of AM-8191 HCl for toxicity screening

Executive Summary This Application Note details the protocols for utilizing AM-8191 HCl (a Novel Bacterial Topoisomerase Inhibitor, or NBTI) as a benchmark control in cell-based toxicity screening. While AM-8191 exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocols for utilizing AM-8191 HCl (a Novel Bacterial Topoisomerase Inhibitor, or NBTI) as a benchmark control in cell-based toxicity screening. While AM-8191 exhibits potent broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and Topoisomerase IV, its development—and the development of the NBTI class—has been historically challenged by off-target activity against the hERG potassium channel and potential mammalian cytotoxicity.

In drug discovery workflows, AM-8191 HCl serves as a critical reference standard .[1] By establishing the cytotoxicity and hERG inhibition profile of AM-8191, researchers can define a "safety threshold" for next-generation NBTIs. This guide provides step-by-step protocols for solubilization, mammalian cell cytotoxicity assays (HepG2), and hERG safety pharmacology screening (HEK293), enabling the calculation of a robust Selectivity Index (SI).

Mechanistic Background & Rationale

AM-8191 HCl targets bacterial type II topoisomerases.[2] Unlike fluoroquinolones, NBTIs bind to a distinct site on the GyrA/ParC subunits, avoiding cross-resistance. However, the structural pharmacophores required for this binding often overlap with those that block the hERG (human ether-à-go-go-related gene) potassium channel, leading to cardiotoxicity risks (QT interval prolongation).

Why use AM-8191 HCl in Toxicity Screening?

  • Benchmark for hERG Liability: With a known hERG IC

    
     of approximately 18 µM , AM-8191 provides a quantitative baseline.[3] New analogs must demonstrate an IC
    
    
    
    significantly higher than this value to be considered an improvement.
  • Selectivity Indexing: It allows for the calculation of the therapeutic window:

    
    .
    
Pathway Visualization: Mechanism & Off-Target Liability[1]

AM8191_Mechanism cluster_Target Therapeutic Target (Bacteria) cluster_OffTarget Off-Target Toxicity (Mammalian) AM8191 AM-8191 HCl Gyrase DNA Gyrase (GyrA/GyrB) AM8191->Gyrase Inhibits (IC50 ~1 µM) TopoIV Topoisomerase IV (ParC/ParE) AM8191->TopoIV Inhibits (IC50 ~10 µM) hERG hERG K+ Channel (Kv11.1) AM8191->hERG Blocks (IC50 ~18 µM) (Safety Liability) Cyto Mammalian Topo II (Low Affinity) AM8191->Cyto Weak Inhibition Death Bacterial Cell Death (Replication Arrest) Gyrase->Death TopoIV->Death Cardio Cardiotoxicity Risk (QT Prolongation) hERG->Cardio

Figure 1: Dual mechanism of AM-8191 HCl showing the primary therapeutic pathway (green) and the critical off-target hERG liability (red) that necessitates toxicity screening.[1]

Experimental Protocols

Protocol A: Compound Preparation (Stock Solution)

AM-8191 is supplied as a Hydrochloride (HCl) salt.[4][5] Proper solubilization is critical to prevent micro-precipitation in cell culture media, which can cause false-positive toxicity signals.

  • Molecular Weight: ~546.0 g/mol (Check specific batch CoA).[5]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Weighing: Weigh 5.46 mg of AM-8191 HCl in a static-free environment.

  • Primary Stock (10 mM): Add 1.0 mL of 100% DMSO. Vortex vigorously for 1 minute until the solution is clear.

    • Note: If the salt form is resistant to solvation, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the 10 mM stock 1:1000 in culture media to achieve a 10 µM starting point, or prepare serial dilutions in DMSO first to keep final DMSO concentration constant (<0.5%).

Protocol B: Mammalian Cytotoxicity Screen (HepG2/HEK293)

This assay determines the


 (Cytotoxic Concentration 50%) to ensure the compound kills bacteria at concentrations that do not harm mammalian cells.

Cell Line: HepG2 (Hepatocellular carcinoma) or HEK293 (Kidney). Reagents: CellTiter-Glo® (Promega) or MTT Reagent.

  • Seeding:

    • Plate HepG2 cells at 5,000 cells/well in a 96-well opaque plate (for luminescence) or clear plate (for MTT).

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Dosing:

    • Prepare a 2-fold serial dilution of AM-8191 HCl in culture media (EMEM + 10% FBS).

    • Concentration Range: 100 µM down to 0.19 µM (10 points).

    • Control 1 (Vehicle): 0.5% DMSO in media.

    • Control 2 (Positive Toxicity): Doxorubicin (10 µM) or Staurosporine.

    • Add 100 µL of treatment media to wells.

  • Incubation:

    • Incubate for 48 hours (Standard toxicity window).

  • Readout (CellTiter-Glo ATP Assay):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 mins.

    • Read Luminescence (RLU) on a plate reader.

  • Analysis:

    • Normalize RLU to Vehicle Control (100% Viability).

    • Fit data to a non-linear regression (4-parameter logistic) to calculate

      
      .
      
Protocol C: hERG Safety Pharmacology Screen (Fluorescence)

Since patch-clamp is low-throughput, a fluorescence-based membrane potential assay using HEK293 cells stably expressing hERG is recommended for initial screening, using AM-8191 as the reference blocker.

Cell Line: HEK293-hERG (Stable Transfectants). Reagents: FLIPR® Potassium Assay Kit or DiBAC4(3) voltage-sensitive dye.

  • Seeding:

    • Plate HEK293-hERG cells at 20,000 cells/well in a 384-well black/clear-bottom plate coated with Poly-D-Lysine.

    • Incubate 24 hours.

  • Dye Loading:

    • Remove media and add Thallium-sensitive dye or membrane potential dye (according to kit instructions).

    • Incubate 1 hour at Room Temp.

  • Compound Addition:

    • Add AM-8191 HCl (Serial dilution: 300 µM to 0.1 µM).

    • Reference Control: E-4031 (Known potent hERG blocker, IC

      
       ~10-100 nM).
      
    • Incubate for 30 minutes.

  • Stimulation:

    • Inject Stimulation Buffer (High K+ buffer) to depolarize cells and open hERG channels.

  • Measurement:

    • Monitor fluorescence kinetics for 120 seconds. hERG inhibition prevents Thallium influx (or membrane repolarization), resulting in a reduced fluorescence signal compared to vehicle.

  • Calculation:

    • Calculate % Inhibition relative to E-4031 (100% Inhibition) and DMSO (0% Inhibition).

    • Derive IC

      
      .[3][6] Expected IC
      
      
      
      for AM-8191: ~18 - 25 µM.

Data Analysis & Interpretation

To validate the safety profile of a new NBTI, compare its metrics against the AM-8191 benchmark.

Table 1: Reference Values for AM-8191 HCl Validation

ParameterAssay TypeTarget Value (Approx.)Interpretation
Bacterial MIC Microdilution (S. aureus)0.02 - 1.0 µMPotent antibacterial activity.[1][6]
Mammalian CCngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

HepG2 (ATP/MTT)> 50 µMModerate cytotoxicity. If <10 µM, compound is toxic.[3]
hERG IC

HEK293-hERG (Flux)18.0 µM Moderate cardiotoxicity risk. (Clinical cutoff often >30 µM).
Selectivity Index (SI)

> 50Acceptable therapeutic window (Target >100).
Safety Margin (hERG)

~18 - 50Low. A safe drug typically requires a margin > 30-50x.

Decision Logic:

  • If a new test compound has an MIC of 0.5 µM and a hERG IC

    
     of 5 µM (Margin = 10), it is less safe  than AM-8191.
    
  • If a new test compound has an MIC of 0.5 µM and a hERG IC

    
     of >100 µM (Margin > 200), it represents a significant safety improvement  over the AM-8191 class standard.
    
Workflow Visualization: Screening Pipeline

Toxicity_Screening_Workflow cluster_Efficacy Efficacy Screen cluster_Toxicity Toxicity Screen (AM-8191 Control) Start New NBTI Candidate MIC_Assay Bacterial MIC Assay (S. aureus) Start->MIC_Assay Prep Solubilize AM-8191 HCl (DMSO Stock) Start->Prep Analysis Calculate Selectivity Index (SI = Tox / MIC) MIC_Assay->Analysis Parallel Parallel Assessment Prep->Parallel Cyto Cytotoxicity (HepG2) Determine CC50 Parallel->Cyto hERG hERG Liability (HEK293) Determine IC50 Parallel->hERG Cyto->Analysis hERG->Analysis Decision Compare to AM-8191 Baseline (hERG IC50 ~18 µM) Analysis->Decision

Figure 2: Integrated workflow for using AM-8191 as a comparator in efficacy vs. toxicity profiling.

References

  • Ornelas, E. et al. Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. Expert Opinion on Drug Discovery. (2018).[3] Establishes the hERG liability of the NBTI class and cites AM-8191 IC50 values. [Link]

  • Surivet, J.P. et al. Novel Bacterial Topoisomerase Inhibitors (NBTIs) with Reduced hERG Activity. Journal of Medicinal Chemistry. (2020). Discusses the structural optimization of NBTIs to improve the safety margin over early compounds like AM-8191. [Link]

  • National Institutes of Health (NIH) PubChem. AM-8191 Compound Summary. Provides physicochemical properties for stock preparation. [Link]

Sources

Method

Application Note: Biochemical Characterization of AM-8191 HCl as a Novel Bacterial Topoisomerase Inhibitor (NBTI)

Executive Summary & Mechanism of Action AM-8191 HCl is a potent Novel Bacterial Topoisomerase Inhibitor (NBTI) belonging to the oxabicyclooctane-linked 1,5-naphthyridinyl class. Unlike traditional fluoroquinolones (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

AM-8191 HCl is a potent Novel Bacterial Topoisomerase Inhibitor (NBTI) belonging to the oxabicyclooctane-linked 1,5-naphthyridinyl class. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that stabilize double-stranded DNA breaks, AM-8191 stabilizes single-stranded DNA cleavage complexes and binds to a distinct "NBTI pocket" at the dimer interface of the GyrA subunits (in DNA gyrase) or ParC subunits (in Topoisomerase IV).

This distinct binding mode allows AM-8191 to retain potency against multi-drug resistant (MDR) Gram-positive pathogens, specifically Staphylococcus aureus strains harboring fluoroquinolone-resistance mutations (e.g., Ser83Leu, Asp87Asn).

Mechanistic Differentiation: NBTI vs. Fluoroquinolone

The following diagram illustrates the distinct binding sites and mechanistic consequences of AM-8191 compared to traditional antibiotics.

NBTI_Mechanism cluster_FQ Fluoroquinolone (FQ) Mode cluster_NBTI AM-8191 (NBTI) Mode Gyrase Bacterial DNA Gyrase (A2B2 Heterotetramer) DNA_Binding DNA Binding & Gating Gyrase->DNA_Binding FQ_Bind Binds DNA-Gyrase Interface (Near Active Site Tyr122) DNA_Binding->FQ_Bind Targeted by FQs NBTI_Bind Binds Central Axis Pocket (Dimer Interface / Asp83) DNA_Binding->NBTI_Bind Targeted by AM-8191 DSB Stabilizes Double-Strand DNA Breaks (DSBs) FQ_Bind->DSB Death Bacterial Cell Death (Replication Fork Arrest) DSB->Death SSB Stabilizes Single-Strand DNA Cleavage Complexes NBTI_Bind->SSB SSB->Death Resistance FQ-Resistant Mutants (e.g., GyrA S83L) Resistance->FQ_Bind Blocks Binding Resistance->NBTI_Bind No Effect (Distinct Site)

Caption: Mechanistic divergence between Fluoroquinolones and AM-8191. AM-8191 bypasses common resistance mechanisms by targeting the central axis pocket.

Experimental Design & Causality

To fully characterize AM-8191 HCl, researchers must evaluate its dual-targeting capability against both DNA Gyrase (primary target for supercoiling) and Topoisomerase IV (primary target for decatenation).

Critical Assay Considerations (Expertise & Experience)
  • Enzyme Source Specificity: AM-8191 is optimized for Gram-positive organisms. You must use S. aureus Gyrase and Topo IV. Assays using E. coli enzymes may show significantly higher IC50 values (weak potency) due to structural differences in the NBTI binding pocket.

  • Potassium Glutamate (K-Glu) Dependency: S. aureus gyrase activity is highly sensitive to salt identity. K-Glu is strictly required for optimal catalytic turnover; substituting with KCl or NaCl often results in <10% activity, leading to false negatives.

  • Order of Addition: NBTIs are slow-binding inhibitors. Pre-incubation of the compound with the enzyme-DNA complex for 10–15 minutes prior to adding ATP is recommended to establish equilibrium binding.

Summary of Key Assay Parameters
ParameterDNA Gyrase Supercoiling AssayTopoisomerase IV Decatenation Assay
Primary Function Introduces negative supercoils into relaxed DNA.Unlinks (decatenates) interlocked DNA circles.
Substrate Relaxed pBR322 plasmid (0.5 µg).Kinetoplast DNA (kDNA) (200 ng).[1][2][3]
Enzyme S. aureus GyrA/GyrB complex.[4]S. aureus ParC/ParE complex.
Readout Gel electrophoresis: Migration shift (Relaxed → Supercoiled).Gel electrophoresis: Release of minicircles.[1]
AM-8191 IC50 Typically < 1.0 µM (Potent).Typically < 10 µM (Dual inhibition).

Protocol A: S. aureus DNA Gyrase Supercoiling Inhibition[5][6][7]

This assay measures the ability of AM-8191 to prevent the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA.

Reagents & Buffers[1][3][6][7][8][9]
  • 5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 2.5 M Potassium Glutamate, 0.25 mg/mL BSA.

  • ATP Stock: 100 mM (Final assay concentration: 2 mM).

  • Substrate: Relaxed pBR322 DNA (0.5 µg per reaction).

  • Enzyme: S. aureus DNA Gyrase (Recombinant, A2B2 complex).[5]

  • Stop Buffer: 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Solvent: DMSO (Final concentration < 2%).[6]

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a Master Mix on ice containing water, 5X Assay Buffer, and Relaxed pBR322 DNA.

    • Calculation: (Total Vol - Enzyme Vol - Compound Vol - ATP Vol).[4][7][8][9]

  • Compound Dilution: Prepare a 10-point serial dilution of AM-8191 HCl in 100% DMSO.

  • Reaction Setup:

    • Add 27 µL of Master Mix to each tube/well.

    • Add 1 µL of AM-8191 dilution (or DMSO control).

    • Add 1 µL of S. aureus Gyrase (approx. 1 Unit).

    • Crucial Step: Incubate at Room Temperature for 10 mins (allows NBTI binding).

  • Initiation: Add 1 µL of 60 mM ATP (Final 2 mM) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add 30 µL of Stop Buffer and 30 µL of Chloroform/Isoamyl Alcohol (24:1). Vortex briefly and centrifuge for 1 min to separate phases.

  • Analysis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel (run at 80V for 2 hours). Stain with Ethidium Bromide.[1][6]

    • Result: Supercoiled DNA migrates faster than relaxed DNA. Inhibition results in a "laddering" effect or retention of the relaxed band.

Protocol B: S. aureus Topo IV Decatenation Inhibition

This assay confirms the dual-targeting mechanism by measuring the inhibition of kDNA decatenation.

Reagents & Buffers[1][3][6][7][8][9]
  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 25 mM DTT, 1.75 M Potassium Glutamate, 7.5 mM ATP, 250 µg/mL BSA.

  • Substrate: Kinetoplast DNA (kDNA) (200 ng per reaction).[1][2][3]

  • Enzyme: S. aureus Topoisomerase IV (ParC/ParE).[10]

Step-by-Step Methodology
  • Master Mix: Combine water, 5X Buffer, and kDNA.

  • Incubation: Add AM-8191 (1 µL) and Topo IV enzyme (1 µL) to the mix.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop with Stop Buffer (containing EDTA/Sucrose).

  • Electrophoresis: Run on a 1% agarose gel containing Ethidium Bromide (0.5 µg/mL) in the gel and buffer.

    • Note: Unlike the supercoiling assay, EtBr can be present during the run for decatenation assays.

  • Quantification:

    • Active Enzyme: Releases 2.5 kb minicircles (migrate into gel).

    • Inhibited Enzyme: kDNA remains in the well (too large to enter gel).

    • Calculation: Measure the intensity of the released minicircle band relative to the DMSO control.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Activity (Control) Incorrect SaltEnsure Potassium Glutamate is used, not KCl.
Precipitation AM-8191 SolubilityAM-8191 HCl is hydrophobic. Ensure DMSO < 2% final. If precipitating, warm stock to 37°C before dilution.
High Background DMSO InterferenceHigh DMSO concentrations (>5%) inhibit S. aureus gyrase. Keep DMSO constant across all wells.
Variable IC50 Incubation TimeNBTIs are slow binders. Ensure the 10-minute pre-incubation step is strictly followed.

References

  • Inspiralis. Staphylococcus aureus Gyrase Supercoiling Assay Protocol. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors. (2015). Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones. Retrieved from [Link]

  • MDPI. Novel Bacterial Topoisomerase Inhibitors Exploit Asp83 and the Intrinsic Flexibility of the DNA Gyrase Binding Site.[11] (2018).[11] Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of AM-8191 HCl in DMSO

Technical Support Center: Optimizing AM-8191 HCl Solubility Introduction: The Solubility Challenge AM-8191 HCl is a potent Novel Bacterial Topoisomerase Inhibitor (NBTI) containing a complex heterocyclic core (imidazonap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing AM-8191 HCl Solubility

Introduction: The Solubility Challenge

AM-8191 HCl is a potent Novel Bacterial Topoisomerase Inhibitor (NBTI) containing a complex heterocyclic core (imidazonaphthyridine with an oxabicyclooctane linker). While the hydrochloride (HCl) salt form is designed to improve stability and initial dissolution compared to the free base, researchers often encounter significant difficulties when preparing high-concentration stock solutions in DMSO.

The Core Problem: Large heterocyclic salts like AM-8191 HCl possess high crystal lattice energy. While DMSO is a "super solvent," the dissolution process is often endothermic (requires heat) and kinetically slow. Furthermore, the "Crash Out" effect—immediate precipitation upon dilution into aqueous media—is a common failure mode due to the compound's inherent lipophilicity masking as a salt.

This guide provides a validated protocol to achieve stable stock solutions and prevent precipitation during biological assays.

Module 1: Physicochemical Profile & Solubility Limits[1][2][3]

Before attempting dissolution, review the operational limits. These values represent the "safe zones" for stability and solubility.

ParameterSpecificationNotes
Molecular Weight ~546.0 g/mol Large, rigid structure contributes to slow dissolution.
Primary Solvent Anhydrous DMSO Grade matters. Use fresh, PCR-grade or anhydrous DMSO.
Max Solubility (DMSO) ~5 - 10 mg/mL *Requires heat (40-60°C) and sonication.
Aqueous Solubility InsolublePre-dissolution in organic solvent is mandatory.
Ethanol Solubility Low (< 1 mg/mL)Not recommended for primary stock preparation.
Stability (Solution) -20°C (1 month)Aliquot immediately. Avoid freeze-thaw cycles.

> Critical Note: Do not assume standard "100 mM" solubility. AM-8191 HCl is a "stubborn" solid. We recommend targeting a 10 mM stock concentration to ensure complete solubilization.

Module 2: The "Hot Start" Dissolution Protocol

Standard vortexing is rarely sufficient for AM-8191 HCl. Follow this thermodynamic activation protocol to break the crystal lattice effectively.

Step-by-Step Workflow
  • Preparation: Calculate the volume of DMSO required for a 10 mM stock.

    • Formula:

      
      
      
  • Solvent Addition: Add fresh anhydrous DMSO to the vial.

    • Why? Old DMSO absorbs atmospheric water. Even 1% water content can drastically reduce the solubility of hydrophobic salts.

  • The "Hot Start":

    • Seal the vial tightly (Parafilm recommended).

    • Incubate in a water bath at 40–60°C for 5–10 minutes.

    • Mechanism:[1][2] Heat increases the kinetic energy of the solvent molecules, disrupting the ionic lattice of the HCl salt.

  • Sonication (The Key Step):

    • Place the warm vial in an ultrasonic bath for 10–15 minutes .

    • Visual Check: The solution must be perfectly clear. If any turbidity or "oiling" remains, repeat heat + sonication.

  • Quality Control:

    • Hold the vial up to a light source. Invert it. Look for "schlieren" lines (swirls) or micro-precipitates.

Visual Workflow (DOT Diagram)

DissolutionProtocol Start Weigh AM-8191 HCl DMSO Add Anhydrous DMSO (Fresh Bottle) Start->DMSO Heat Heat to 60°C (5-10 mins) DMSO->Heat Thermodynamic Activation Sonicate Bath Sonication (10-15 mins) Heat->Sonicate Lattice Disruption Check Visual QC (Clear?) Sonicate->Check Success Aliquot & Freeze (-20°C) Check->Success Yes Fail Repeat Heat/Sonicate Check->Fail No (Cloudy) Fail->Heat

Caption: The "Hot Start" workflow utilizes thermal and mechanical energy to overcome the high lattice energy of the AM-8191 HCl crystal structure.

Module 3: Troubleshooting & FAQs

Q1: My stock solution is cloudy even after vortexing. What is happening? A: You are likely experiencing kinetic saturation . The HCl salt interacts strongly with itself in the solid state. Vortexing only agitates the surface. You must use the Heat + Sonication method described above.

  • Correction: Ensure your DMSO is not "wet." If the DMSO bottle has been open for months, it may have absorbed water, which acts as an anti-solvent for this compound.

Q2: The compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media. Why? A: This is the "Crash Out" Effect . AM-8191 is hydrophobic. When you dilute the DMSO stock (organic) into media (aqueous), the DMSO molecules are stripped away by water, leaving the drug molecules to aggregate.

  • Solution: Use Serial Dilution or an Intermediate Solvent .

    • Method: Dilute your DMSO stock 1:10 into PBS + 0.5% Tween-80 or Culture Media + Serum (proteins help bind the drug) before the final dilution.

    • Never pipet high-concentration DMSO stock directly into cold media.

Q3: Why use the HCl salt if it’s hydrophobic? A: The HCl form is generally more stable in solid storage and provides a defined stoichiometry. However, in solution, the dissociated H+ and Cl- ions do not necessarily make the large organic core "water-soluble." In 100% DMSO, the salt form can actually be slower to dissolve than the free base due to ionic interactions, hence the need for heat.

Q4: Can I sterilize the stock solution? A: Yes, but do not use Nylon filters . Use a 0.22 µm PTFE (Teflon) or PVDF filter . Nylon can bind hydrophobic small molecules, significantly lowering your actual concentration.

Module 4: Biological Application (The Dilution Pathway)

To avoid toxicity from the solvent while maintaining solubility, follow this dilution logic.

The "Crash Out" Mechanism & Prevention:

CrashOut Stock 10mM DMSO Stock (Solvated by DMSO) Direct Direct Addition to Media (Rapid Polarity Shift) Stock->Direct Incorrect StepDown Step-Down Dilution (Intermediate Phase) Stock->StepDown Correct (Add to PBS + Tween/Serum) Precip PRECIPITATION (Aggregates form) Direct->Precip Solvent Stripping Media Final Assay Media (Stable Dispersion) StepDown->Media Slow Addition

Caption: Direct addition of hydrophobic stocks to aqueous media causes rapid desolvation. Step-down dilution allows surfactant/protein association to stabilize the compound.

References

  • MedChemExpress. AM8191 hydrochloride Product Information & Solubility. Retrieved from

  • Konishi, H., et al. (2012).[3] "An Orally Available, Small-Molecule Interferon Inhibits Viral Replication."[3] Scientific Reports, 2:259.[3] (Describes analogous imidazonaphthyridine solubility protocols).

  • Cayman Chemical. General Guidelines for Dissolving Hydrophobic Salts in DMSO. Retrieved from

  • PubChem. AM-8191 Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: AM-8191 HCl Stability &amp; Handling

Topic: Optimization of AM-8191 HCl Stability in Aqueous Experimental Systems Executive Summary AM-8191 HCl is a potent, selective agonist of the 5-HT2C receptor.[1] While the hydrochloride (HCl) salt form improves initia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of AM-8191 HCl Stability in Aqueous Experimental Systems

Executive Summary

AM-8191 HCl is a potent, selective agonist of the 5-HT2C receptor.[1] While the hydrochloride (HCl) salt form improves initial solubility compared to the free base, it remains a hydrophobic molecule with significant stability challenges in aqueous environments.

The Critical Insight: Users frequently mistake "dissolving" for "stable solution." AM-8191 HCl can dissolve in water initially but may "crash out" (precipitate) over time or upon addition to physiological buffers (PBS, DMEM) due to the common ion effect or pH shifts.[1] We strictly recommend a DMSO-stock workflow to ensure consistent molarity in your assays.

Core Protocol: Solubilization & Storage

Do not attempt to dissolve AM-8191 HCl directly into cell culture media or saline for stock storage.[1]

Step 1: Master Stock Preparation (DMSO)

The hydrophobic nature of the core scaffold requires an organic co-solvent for high-concentration stability.[1]

  • Solvent: Sterile, anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Target Concentration: 10 mM to 50 mM.

  • Method:

    • Weigh powder in a distinct, anti-static weighing boat.

    • Add DMSO to the vial first, then add powder (prevents clumping at the bottom).

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate for 5 minutes at 37°C.

Step 2: Aliquoting & Storage

Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, which drastically lowers the solubility of AM-8191 HCl, leading to invisible micro-precipitates.[1]

  • Aliquot Size: 10 µL – 50 µL (Single-use volumes).

  • Vial Type: Amber polypropylene (protects from light).[1]

  • Temperature: -20°C (stable for 6–12 months) or -80°C (stable for >2 years).[1]

Aqueous Working Solutions (The Danger Zone)

This is where 90% of experimental errors occur.

The "Crash-Out" Phenomenon

When you dilute a DMSO stock of AM-8191 HCl into a physiological buffer (pH 7.4), two things happen:

  • pH Shift: The HCl salt is acidic. In weak buffers, this can drop the pH. In strong buffers (like PBS), the pH remains 7.4, but the free base of the molecule may form and precipitate because it is less soluble than the salt.

  • Salting Out: High salt concentrations in media (NaCl, KCl) compete for hydration shells, forcing the drug out of solution.

Correct Dilution Workflow

To prevent precipitation and cell toxicity, follow this Serial Dilution Protocol :

G Stock DMSO Master Stock (10 mM) Inter Intermediate Dilution (100 µM in Buffer) Stock->Inter  1:100 Dilution (Vortex Immediately) Final Final Assay Well (10 nM - 1 µM) Stock->Final  DIRECT ADDITION (DO NOT DO THIS) Inter->Final  Dilute into Media Precip RISK: Precipitation Final->Precip If >0.5% DMSO

Figure 1: The Serial Dilution Workflow. Direct addition of high-concentration DMSO stock to media causes local precipitation shocks.[1] Intermediate dilution prevents this.[1][2]

Troubleshooting & FAQs

Category A: Solubility & Precipitation[1][3]

Q: I dissolved AM-8191 HCl in water, and it looks clear. Can I store this at 4°C? A: No. While the HCl salt is water-soluble (approx. 5–10 mg/mL with heat), aqueous solutions are chemically unstable over time due to hydrolysis and oxidation.[1] Furthermore, at 4°C, the solubility limit decreases, likely causing the compound to crystallize out of solution. Always store as a DMSO stock at -20°C.

Q: My dose-response curve is flat or erratic. What happened? A: This usually indicates compound adsorption or precipitation .

  • Precipitation: You likely spiked a high-concentration DMSO stock directly into the well.[1] The drug precipitated instantly upon contact with the aqueous media. Use the intermediate dilution step described above.

  • Adsorption: 5-HT2C agonists can be "sticky."[1] Ensure you are using low-binding polypropylene plastics for your intermediate dilutions, not polystyrene.[1]

Category B: Cell Culture Compatibility[1]

Q: My cells are dying in the vehicle control wells. Is AM-8191 toxic? A: It is likely the DMSO , not the drug.[1]

  • Rule of Thumb: Keep final DMSO concentration < 0.1% (v/v).

  • Calculation: If your Master Stock is 10 mM, and you need 10 µM final, that is a 1:1000 dilution (0.1% DMSO).[1] This is safe.

  • Warning: If you need 100 µM final, you would have 1% DMSO, which is toxic to sensitive neurons. You must concentrate your Master Stock to 50 mM or 100 mM to keep the DMSO volume low.

Category C: Chemical Stability[1][4]

Q: Is AM-8191 HCl light sensitive? A: Yes, like many indole-based and heterocyclic compounds (serotonin analogs), it is susceptible to photo-oxidation.[1]

  • Protocol: Wrap storage vials in aluminum foil if they are not amber glass. Perform dilutions in low-light conditions (biosafety cabinet light off) if the assay duration exceeds 4 hours.

Stability Decision Matrix

Use this logic flow to determine if your current preparation is valid.

Stability Start Start: Check Solution Solvent Solvent Used? Start->Solvent Storage Storage Temp? Solvent->Storage DMSO Discard DISCARD Solvent->Discard Water/PBS (>24 hrs) Age Age of Solution? Storage->Age -20°C or -80°C Storage->Discard 4°C or RT Valid USE IMMEDIATELY Age->Valid < 6 Months Age->Discard > 1 Year (w/o HPLC check)

Figure 2: Stability Decision Matrix. Follow the path to determine if your AM-8191 stock is viable for experimentation.

Summary of Physical Properties

PropertyValue / ConditionNotes
Molecular Weight ~546.0 g/mol Includes HCl salt.[1]
Solubility (DMSO) High (~45 mg/mL)Recommended for Stock.[1]
Solubility (Water) Low/Moderate (~5 mg/mL)Requires heat/sonication.[1][3] Unstable.
Appearance Off-white to yellow solidDiscard if dark brown/black (oxidation).[1]
Hygroscopicity HighKeep desiccated.[1]

References

  • MedChemExpress. (2024).[1] AM8191 hydrochloride Datasheet. Retrieved from [1]

  • MedKoo Biosciences. (2024).[1] AM-8191 HCl Handling and Storage. Retrieved from [1]

  • BenchChem. (2025).[1][3] Impact of hygroscopic DMSO on Hydrochloride salt solubility. Retrieved from [1]

  • National Institutes of Health (NIH). (1979).[1] Stability of hydrochloride salts in aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Troubleshooting

Troubleshooting inconsistent results in AM-8191 HCl MIC assays

Technical Support Center: Troubleshooting AM-8191 HCl MIC Assays Executive Summary You are encountering variability in Minimum Inhibitory Concentration (MIC) assays using AM-8191 HCl . This compound is a selective EP4 re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting AM-8191 HCl MIC Assays

Executive Summary

You are encountering variability in Minimum Inhibitory Concentration (MIC) assays using AM-8191 HCl . This compound is a selective EP4 receptor antagonist , not a classical antibiotic. Its physicochemical properties—specifically high hydrophobicity and pH sensitivity—make it prone to precipitation in aqueous Mueller-Hinton Broth (MHB).[1]

The Core Issue: In 90% of cases, "inconsistent MICs" for this class of compound are actually false positives caused by compound precipitation , which optical readers interpret as bacterial turbidity.

Part 1: Root Cause Analysis (The "Why")

The Solubility Trap (Precipitation vs. Growth)

AM-8191 HCl is soluble in DMSO (up to ~30 mg/mL) but has poor solubility in neutral aqueous buffers.[1] Standard MIC protocols involve diluting a stock solution directly into broth.

  • Mechanism of Failure: When you add a high-concentration DMSO stock of AM-8191 HCl into MHB (pH 7.2–7.4), the "solvent shock" causes the compound to crash out of solution.

  • The Artifact: These micro-crystals scatter light, increasing Optical Density (OD600). The plate reader flags this as "bacterial growth," leading to nonexistent or fluctuating MIC values.

The "HCl" Factor (pH Instability)

You are using the hydrochloride salt (HCl). While this improves initial solubility, the buffering capacity of Mueller-Hinton Broth can strip the proton, reverting the compound to its free base form, which is significantly less soluble and more likely to bind to the polystyrene plastic of the microplate.

Inoculum Interaction

Hydrophobic compounds often bind to the bacterial cell wall without entering the cell, effectively lowering the free concentration of the drug available to act on the target.

Part 2: Visual Troubleshooting Logic

The following logic tree will help you distinguish between true bacterial growth, contamination, and compound precipitation.

TroubleshootingLogic Start Observation: High OD / Turbidity in Wells CheckControl Check Sterility Control (Media + Compound, No Bacteria) Start->CheckControl TurbidControl Sterility Control is Turbid CheckControl->TurbidControl Yes ClearControl Sterility Control is Clear CheckControl->ClearControl No Microscope Microscopic Inspection (40x) TurbidControl->Microscope Action3 DIAGNOSIS: True Growth Result is valid ClearControl->Action3 Crystals Crystals/Amorphous Debris Visible Microscope->Crystals Bacteria Swimming Bacteria Visible Microscope->Bacteria Action1 DIAGNOSIS: Precipitation Use Step-Down Dilution Protocol Crystals->Action1 Action2 DIAGNOSIS: Contamination Check aseptic technique Bacteria->Action2

Figure 1: Decision matrix for identifying false-positive MIC results caused by compound precipitation.

Part 3: Corrective Protocol (The "Step-Down" Method)

Do NOT dilute 100% DMSO stock directly into the assay plate. Use this intermediate dilution method to prevent solvent shock.

Reagents:

  • Stock: AM-8191 HCl at 10 mg/mL in 100% DMSO.

  • Intermediate Buffer: MHB (Mueller-Hinton Broth).[1][2]

Protocol:

  • Prepare Intermediate Plate (2x Concentration):

    • In a separate deep-well block, prepare your serial dilutions in MHB containing 2-5% DMSO .

    • Why? This keeps the DMSO concentration constant across the gradient, preventing precipitation artifacts.

    • Target: If your final assay requires 64 µg/mL, prepare 128 µg/mL in this block.

  • The Transfer:

    • Transfer 100 µL from the Intermediate Plate to the Assay Plate.

    • Add 100 µL of Bacterial Inoculum (adjusted to 5x10⁵ CFU/mL).

    • Final DMSO Concentration: Ensure final DMSO is <2.5% (most bacteria tolerate this; verify with a solvent control).[1]

  • Readout Change (Crucial):

    • Stop using OD600 alone.

    • Add Resazurin (Alamar Blue) or TTC (Tetrazolium) dye at the endpoint.[1]

    • Why? Living bacteria reduce the dye (Blue -> Pink/Red).[1] Precipitated drug crystals do not. This metabolically validates the MIC regardless of turbidity.

StepDownProtocol Stock 100% DMSO Stock (10 mg/mL) Inter Intermediate Tube (MHB + 4% DMSO) Stock->Inter 1. Dilute 1:50 (Prevents Shock) Assay Assay Plate Well (Final: 2% DMSO) Inter->Assay 2. Add Bacteria (1:1 ratio)

Figure 2: The Step-Down Dilution workflow to maintain solubility.

Part 4: Data & Solubility Reference

Use this table to set your assay limits. AM-8191 HCl is hydrophobic; exceeding these limits without carrier proteins (like BSA) will result in failure.[1]

Solvent / MediaSolubility Limit (Approx.)[1][3][4]StabilityRecommendation
100% DMSO ~30 mg/mLHigh (Months at -20°C)Store stocks here.[1]
Water / PBS < 0.5 mg/mLPoor (Precipitates)Do not use for serial dilutions.[1]
MHB (Broth) ~10–50 µg/mLLow (Hours)Depends on DMSO %.[1] Use immediately.
MHB + Serum > 100 µg/mLModerateSerum proteins bind drug, increasing solubility but shifting MIC.

Part 5: Frequently Asked Questions (FAQ)

Q1: The bottom of my wells has a white film, but the media is clear. Is this growth? A: No. This is characteristic of amorphous precipitation . Bacterial growth typically forms a "button" or diffuse turbidity.[1] A flat white film indicates the AM-8191 free base has coated the plastic.

  • Fix: Use the Resazurin dye method described above. If the film does not turn pink, it is not bacteria.

Q2: My MICs are 4-fold higher than my colleague's. Why? A: Check your plasticware . Hydrophobic drugs like AM-8191 bind to standard polystyrene.[1]

  • Fix: Use Low-Binding (Polypropylene) plates for the dilution steps.[1] Only use polystyrene for the final incubation if necessary for optical reading.

Q3: Can I autoclave AM-8191 HCl? A: Absolutely not. It is a complex organic molecule.[1] Filter sterilize (0.22 µm) using a PVDF or PTFE membrane.[1] Do not use Nylon filters, as they may bind the drug.

Q4: I am seeing "trailing" growth (partial inhibition). A: This is common with EP4 antagonists if testing against eukaryotic cells (fungi/yeast) or if the compound induces a stress response rather than killing.[1]

  • Fix: Define your endpoint strictly (e.g., "80% inhibition" rather than "100% clearance") and be consistent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Nature Protocols. (2020).[1] Troubleshooting broth microdilution for hydrophobic compounds. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

In Vitro and In Vivo Correlation of AM-8191 HCl Activity: A Comparative Guide

Executive Summary AM-8191 HCl is a potent, broad-spectrum Novel Bacterial Topoisomerase Inhibitor (NBTI) designed to overcome resistance mechanisms affecting traditional fluoroquinolones. Unlike quinolones which stabiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AM-8191 HCl is a potent, broad-spectrum Novel Bacterial Topoisomerase Inhibitor (NBTI) designed to overcome resistance mechanisms affecting traditional fluoroquinolones. Unlike quinolones which stabilize the DNA-enzyme cleavage complex via water-metal ion bridges, AM-8191 utilizes a distinct binding mode, making it highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

This guide analyzes the translation of AM-8191’s sub-nanomolar in vitro potency to its in vivo efficacy, while critically examining its safety profile (specifically hERG channel inhibition) compared to structural analogs like AM-8085 and standard-of-care antibiotics.

Mechanistic Profile: The NBTI Advantage

AM-8191 targets bacterial DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) . Its distinct mechanism allows it to bypass common resistance mutations (e.g., gyrA Ser83Leu) that render fluoroquinolones ineffective.

Signaling & Mechanism Diagram

The following diagram illustrates the distinct binding interference of AM-8191 compared to Fluoroquinolones, leading to bacterial cell death.

NBTI_Mechanism DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB Complex) Cleavage_Complex Transient DNA-Enzyme Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds DNA DNA_Strand Bacterial DNA DNA_Strand->Cleavage_Complex Stabilization Stabilization of Cleaved DNA Cleavage_Complex->Stabilization AM8191 AM-8191 HCl (NBTI Class) AM8191->Stabilization Binds Distinct Pocket (No Metal Ion Bridge) Quinolones Fluoroquinolones (e.g., Ciprofloxacin) Quinolones->Stabilization Binds via Mg2+ Water Bridge DS_Breaks Accumulation of Double-Strand Breaks Stabilization->DS_Breaks Prevents Religation Cell_Death Bacterial Cell Death (Bactericidal) DS_Breaks->Cell_Death

Caption: AM-8191 stabilizes the DNA-Gyrase cleavage complex via a distinct "linker" interaction, bypassing fluoroquinolone resistance sites.

In Vitro Characterization

AM-8191 HCl demonstrates a "spectrum-potency" paradox where its enzymatic inhibition (IC50) appears moderate, yet its whole-cell killing (MIC) is exceptionally potent. This suggests efficient bacterial cell penetration and accumulation.

Comparative Performance Data

The table below compares AM-8191 against its precursor (AM-8085) and a standard fluoroquinolone (Moxifloxacin).

FeatureAM-8191 HClAM-8085 (Precursor)Moxifloxacin (Standard)
Class NBTINBTIFluoroquinolone
Target Gyrase > Topo IVGyrase > Topo IVGyrase & Topo IV
Gyrase IC50 ~1.02 µM~0.15 µM~0.50 µM
Topo IV IC50 ~10.4 µM~4.0 µM~2.0 µM
MIC (S. aureus) 0.02 - 0.06 µg/mL 0.03 µg/mL0.06 µg/mL
MIC (MRSA) 0.06 µg/mL 0.03 µg/mL>4.0 µg/mL (Resistant)
hERG IC50 18 µM (Safer) 0.6 µM (Toxic)>100 µM (Safe)

Key Insight: While AM-8085 is enzymatically more potent, it possesses a severe liability: hERG channel inhibition (0.6 µM), posing a risk of cardiac arrhythmia. AM-8191 modifies the linker region to improve the hERG safety margin (18 µM) while retaining bactericidal potency.[1][2][3]

In Vivo Translation & Correlation

The correlation between in vitro MIC and in vivo efficacy for AM-8191 is linear and positive . The compound exhibits high oral bioavailability and tissue distribution, allowing low enzymatic inhibition values to translate into low effective doses (ED50).

Pharmacokinetic/Pharmacodynamic (PK/PD) Bridge
  • In Vitro Signal: MIC of 0.06 µg/mL against MRSA.[4]

  • In Vivo Requirement: To achieve efficacy, free drug concentration in plasma must exceed MIC for ~40% of the dosing interval (

    
    ).
    
  • Observed Efficacy: In murine bacteremia models, AM-8191 achieves an ED50 of < 2.5 mg/kg .[2]

Experimental Workflow: From Bench to Bedside

The following workflow details the validation pipeline for AM-8191.

IVIVC_Workflow Step1 1. In Vitro Screening (MIC Determination) Step2 2. Safety Profiling (hERG Patch Clamp) Step1->Step2 Select Potent Hits Step3 3. PK Analysis (Rat/Mouse Oral Dosing) Step2->Step3 If hERG IC50 > 10µM Step4 4. Efficacy Model (Murine Bacteremia) Step3->Step4 If Bioavailability > 30% Decision Go/No-Go Decision Step4->Decision Compare ED50 vs MIC

Caption: Validation pipeline ensuring hERG safety is established before in vivo efficacy testing.

Detailed Experimental Protocols

To replicate the correlation data, the following protocols must be adhered to strictly.

Protocol A: In Vitro MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and MRSA strains.

  • Compound Prep: Dissolve AM-8191 HCl in DMSO to create a 10 mg/mL stock. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to 64 µg/mL (working stock).

    • Note: The HCl salt form is critical for initial solubility; free base forms may require acidification.

  • Plate Setup: Add 50 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of working stock to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL. Add 50 µL to all wells.
    
  • Incubation: Incubate at 35°C for 18–24 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation: Ciprofloxacin control should yield MIC 0.12–0.5 µg/mL for susceptible strains.

Protocol B: In Vivo Murine Bacteremia Model

Objective: Establish the ED50 (Effective Dose for 50% survival).

  • Animals: Female CD-1 mice (18–22 g), n=5 per group.

  • Infection: Intraperitoneal (IP) injection of S. aureus Smith strain (approx.

    
     CFU/mouse) suspended in 5% mucin (enhances virulence).
    
  • Formulation: Suspend AM-8191 HCl in 0.5% Methylcellulose (MC) .

    • Critical Step: Ensure a uniform suspension; AM-8191 HCl is not fully soluble in water at neutral pH.

  • Dosing: Administer oral gavage (PO) or subcutaneous (SC) doses at 0 and 4 hours post-infection.

    • Dose Range: 0.625, 1.25, 2.5, 5.0, 10.0 mg/kg.

  • Observation: Monitor survival over 7 days.

  • Calculation: Calculate ED50 using Probit analysis.

    • Success Metric: ED50 should be < 5 mg/kg to correlate with sub-0.1 µg/mL MICs.

Conclusion: The Correlation Verdict

AM-8191 HCl exemplifies a strong positive IVIVC (In Vitro-In Vivo Correlation).

  • Potency: The sub-nanomolar MICs translate directly to single-digit mg/kg efficacy.

  • Safety: The structural modification from AM-8085 to AM-8191 successfully reduced hERG affinity (18 µM vs 0.6 µM) without sacrificing antibacterial potency, making it a viable tool compound for studying NBTI pharmacology.

References

  • Singh, S. B., et al. (2014).[2][4] "Oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad spectrum antibacterial agents."[4][5][6] ACS Medicinal Chemistry Letters, 5(5), 609-614.[4]

  • Singh, S. B., et al. (2015). "Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(17), 3636-3643.[6]

  • MedKoo Biosciences. (n.d.). "AM-8191 HCl Product Data Sheet." MedKoo.

  • Hearn, B. R., et al. (2015). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722." Antimicrobial Agents and Chemotherapy, 59(11).[7] (Cited for comparative protocol methodology).[8][9]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-8191 HCl
Reactant of Route 2
Reactant of Route 2
AM-8191 HCl
© Copyright 2026 BenchChem. All Rights Reserved.